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  • Product: 2-Azetidinone, 1-butyl-3-methylene-
  • CAS: 113437-04-0

Core Science & Biosynthesis

Foundational

The Ascendant Pharmacological Potential of 3-Methylene-2-azetidinones: A Technical Guide for Drug Discovery

Abstract The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core of blockbuster β-lactam antibiotics. However, the pharmacological relevance of this strained four-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core of blockbuster β-lactam antibiotics. However, the pharmacological relevance of this strained four-membered heterocycle extends far beyond antibacterial activity. The introduction of an exocyclic methylene group at the C3 position creates a unique α,β-unsaturated system, transforming the 2-azetidinone core into a reactive Michael acceptor. This structural modification unlocks a diverse range of pharmacological activities, including potent anticancer and targeted enzyme inhibitory effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of 3-methylene-2-azetidinones. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the molecular basis of their biological activities, supported by extensive references to authoritative literature.

Introduction: The β-Lactam Core and the Significance of the 3-Methylene Group

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of some of the most important antibiotics in history, including penicillins and cephalosporins.[1] Its inherent ring strain makes the amide bond susceptible to nucleophilic attack, a property exploited in the inactivation of bacterial transpeptidases involved in cell wall synthesis.[2][3] While the traditional focus has been on developing new β-lactam antibiotics to combat bacterial resistance, the versatility of the 2-azetidinone scaffold has led to its exploration in other therapeutic areas, including as an antiviral, anti-inflammatory, and cholesterol absorption inhibitor.[4][5]

The introduction of a methylene group at the C3 position, creating a 3-methylene-2-azetidinone, profoundly alters the electronic properties and reactivity of the β-lactam core. This exocyclic double bond, in conjugation with the carbonyl group, forms an electrophilic α,β-unsaturated system, making the molecule susceptible to nucleophilic attack via a Michael addition reaction.[6][7] This feature is central to the expanded pharmacological potential of this class of compounds, enabling them to act as covalent inhibitors of various enzymes.

dot graph "General_Structure" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

} General structure of a 3-methylene-2-azetidinone.

Synthetic Strategies for 3-Methylene-2-azetidinones

The construction of the 3-methylene-2-azetidinone scaffold requires synthetic methods that can either build the β-lactam ring with the exocyclic double bond in place or introduce the methylene group onto a pre-existing 2-azetidinone core.

The Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition, a reaction between a ketene and an imine, remains a cornerstone for the synthesis of β-lactams.[5][8] To generate 3-methylene-2-azetidinones, a ketene precursor bearing a masked or latent methylene group is often employed.

Experimental Protocol: Staudinger Synthesis of a 3-Aryl-3-methylene-2-azetidinone Derivative

This protocol describes a general procedure for the synthesis of a 3-aryl-3-methylene-2-azetidinone via the Staudinger reaction.

  • Step 1: Imine Formation.

    • In a round-bottom flask, dissolve the desired aromatic aldehyde (1.0 eq.) and primary amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the mixture.

    • Stir the reaction at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

    • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

  • Step 2: [2+2] Cycloaddition.

    • In a separate, flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq.) and a non-nucleophilic base, typically triethylamine (Et3N, 1.2 eq.), in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the appropriate acyl chloride (e.g., acryloyl chloride, 1.1 eq.) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the imine solution over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methylene-2-azetidinone.

Causality in Experimental Choices: The dropwise addition of the acyl chloride at low temperature is crucial to control the exothermic reaction and to minimize the polymerization of the ketene formed in situ. The use of a non-nucleophilic base is essential to deprotonate the α-carbon of the acyl chloride to form the ketene without competing in a nucleophilic attack on the acyl chloride itself.

Wittig Olefination of 3-Oxo-2-azetidinones

An alternative and highly effective strategy involves the introduction of the methylene group onto a pre-formed 3-oxo-2-azetidinone (a β-lactam-3-one) via the Wittig reaction.[9] This method offers flexibility in the synthesis of diverse derivatives, as the 3-oxo-2-azetidinone precursor can be prepared through various routes.

Experimental Protocol: Wittig Olefination for 3-Methylene-2-azetidinone Synthesis

  • Step 1: Preparation of the Wittig Reagent (Phosphonium Ylide).

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq.), dropwise. The formation of the ylide is often indicated by a color change (e.g., to a deep yellow or orange).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Step 2: Olefination.

    • Dissolve the 3-oxo-2-azetidinone (1.0 eq.) in anhydrous THF in a separate flask under an inert atmosphere.

    • Cool the solution of the 3-oxo-2-azetidinone to 0 °C.

    • Slowly add the freshly prepared ylide solution to the ketone solution via cannula or syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the 3-methylene-2-azetidinone. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or careful chromatography.

Self-Validating System: The success of the Wittig reaction can be readily monitored by TLC, observing the consumption of the ketone and the appearance of a new, typically less polar, product spot. The final product's structure is confirmed by spectroscopic methods such as NMR and IR, where the disappearance of the ketone carbonyl signal and the appearance of signals corresponding to the exocyclic double bond are key indicators.

Wittig_Synthesis

Pharmacological Applications

The unique chemical reactivity of the 3-methylene-2-azetidinone scaffold has been exploited in the development of agents with a range of pharmacological activities, most notably in oncology and as enzyme inhibitors.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on the development of 3-methylene-2-azetidinones as potent anticancer agents that function by disrupting microtubule dynamics.[10] Microtubules, essential components of the cytoskeleton, are crucial for cell division, and their disruption leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells.

Mechanism of Action: Many 3-methylene-2-azetidinone derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the mitotic spindle and inducing cell cycle arrest at the G2/M phase.

Data Presentation: In Vitro Anticancer Activity of Selected 3-Methylene-2-azetidinone Derivatives

Compound IDCell LineIC50 (µM)Reference
1 SGC-79010.011[10]
1 A5490.015[10]
1 HT-10800.013[10]
2 A5490.054[10]
3 A5490.048[10]
4 BGC-823>10[10]
4 MGC-8030.4[10]
4 SGC-7901>10[10]

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol outlines a common method for assessing the ability of a compound to inhibit tubulin polymerization in vitro.

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL) in a suitable buffer (e.g., G-PEM buffer containing 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP, pH 6.9).

    • Prepare a range of concentrations of the test compound (e.g., 3-methylene-2-azetidinone derivative) and control compounds (e.g., colchicine as a positive control, DMSO as a negative control).

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the test compound or control to the respective wells.

    • Incubate the plate at 37 °C to induce polymerization.

    • Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1][11]

Enzyme Inhibition: Covalent Modification via Michael Addition

The electrophilic nature of the exocyclic methylene group makes 3-methylene-2-azetidinones effective covalent inhibitors of enzymes that possess a nucleophilic residue, such as a cysteine, in their active site.[12][13]

Mechanism of Action: The inhibition occurs through a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks the β-carbon of the α,β-unsaturated system of the 3-methylene-2-azetidinone.[14][15] This forms a stable covalent bond, leading to the irreversible inactivation of the enzyme.

Michael_Addition

This mechanism has been particularly explored in the context of cysteine protease inhibitors.[12][16] Cysteine proteases play crucial roles in various physiological and pathological processes, and their dysregulation is implicated in diseases such as cancer, arthritis, and infectious diseases.

Antibacterial Activity

While the classic β-lactam antibiotics target bacterial cell wall synthesis through acylation of penicillin-binding proteins (PBPs), the antibacterial potential of 3-methylene-2-azetidinones may involve a dual mechanism. In addition to the potential for β-lactam ring opening, the exocyclic methylene group can act as a warhead for covalent modification of bacterial enzymes.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Selected 3-Methylene-2-azetidinone Analogs

Compound IDM. luteus (µg/mL)E. faecalis (µg/mL)E. coli (µg/mL)Reference
3a 0.5>16>16[17]
3f 0.250.50.25[17]
3j >160.250.25[17]
3m 0.1250.1252[17]
Streptomycin 20.54[17]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum:

    • Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a serial dilution of the 3-methylene-2-azetidinone compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[17]

Characterization and Quality Control

The unambiguous characterization of synthesized 3-methylene-2-azetidinones is paramount for ensuring the integrity of subsequent biological studies. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the presence of the exocyclic methylene protons, which typically appear as two distinct signals in the olefinic region (around 5-6 ppm). The coupling constants between the protons on the β-lactam ring (H3 and H4) can provide information about the stereochemistry (cis or trans) of other substituents.[5]

    • ¹³C NMR will show a characteristic signal for the carbonyl carbon of the β-lactam ring (typically around 165-175 ppm) and signals for the sp² carbons of the exocyclic double bond.[18]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1730-1780 cm⁻¹ is characteristic of the strained carbonyl group in the β-lactam ring.[18] The C=C stretching vibration of the exocyclic methylene group will also be present.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Conclusion and Future Perspectives

The 3-methylene-2-azetidinone scaffold represents a departure from the traditional role of β-lactams as solely antibacterial agents. The introduction of the exocyclic methylene group imparts unique reactivity, enabling these compounds to function as potent covalent inhibitors of various enzymes. Their demonstrated efficacy as anticancer agents, particularly as tubulin polymerization inhibitors, highlights a promising avenue for the development of novel therapeutics. Furthermore, their potential as targeted enzyme inhibitors opens up possibilities for treating a wide range of diseases.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis of diverse libraries of 3-methylene-2-azetidinones with varied substituents will be crucial for exploring the structure-activity relationships and optimizing their pharmacological properties.

  • Target Identification and Validation: While tubulin and certain proteases have been identified as targets, further studies are needed to elucidate the full spectrum of molecular targets for this class of compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

The continued exploration of the pharmacological potential of 3-methylene-2-azetidinones holds great promise for the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

  • Antibacterial activity of compounds 3a-m, expressed in MIC (µg /mL) - ResearchGate. (URL: [Link])

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... - ResearchGate. (URL: [Link])

  • Michael addition reaction - Wikipedia. (URL: [Link])

  • Michael Addition Mechanism - BYJU'S. (URL: [Link])

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (URL: [Link])

  • Michael Addition Reaction Mechanism - Chemistry Steps. (URL: [Link])

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])

  • Tubulin polymerization inhibition chart of the tested compounds vs CA-4... - ResearchGate. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • CARBONYL COMPOUNDS - St. Paul's Cathedral Mission College. (URL: [Link])

  • Supporting Information Unveiling the reactivity of N-heterocyclic methylene hydrazines - The Royal Society of Chemistry. (URL: [Link])

  • The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC. (URL: [Link])

  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y - ResearchGate. (URL: [Link])

  • Staudinger synthesis - Wikipedia. (URL: [Link])

  • 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity - PubMed. (URL: [Link])

  • 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed. (URL: [Link])

  • Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials - PMC. (URL: [Link])

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - ResearchGate. (URL: [Link])

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. (URL: [Link])

  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones - JOCPR. (URL: [Link])

  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - MDPI. (URL: [Link])

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC. (URL: [Link])

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. (URL: [Link])

  • Wittig olefination - Visualize Organic Chemistry. (URL: [Link])

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (URL: [Link])

    • The Wittig Reaction. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases - ResearchGate. (URL: [Link])

  • Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives - AIP Publishing. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • General synthetic protocol for Wittig olefination using PS‐PPh3 1 to... - ResearchGate. (URL: [Link])

  • Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Publishing. (URL: [Link])

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. (URL: [Link])

  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor. (URL: [Link])

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - MDPI. (URL: [Link])

  • Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes - PMC. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: [Link])

  • Please do not adjust margins - NSF PAR. (URL: [Link])

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: [Link])

  • ChemInform Abstract: Activated Michael Acceptors as Precursors to Heterocycles. Part 1. 2-Azetidinones from 2-(Arylsulfonyl)propenoyl Chlorides and Amines - ResearchGate. (URL: [Link])

Sources

Exploratory

Reactivity Profiling of the Exocyclic Double Bond in 1-Butyl-3-methylene-2-azetidinone

Executive Summary The molecule 1-butyl-3-methylene-2-azetidinone (CAS 113437-04-0) represents a highly versatile and synthetically valuable scaffold in modern organic and medicinal chemistry. Characterized by a strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-butyl-3-methylene-2-azetidinone (CAS 113437-04-0) represents a highly versatile and synthetically valuable scaffold in modern organic and medicinal chemistry. Characterized by a strained four-membered β -lactam ring conjugated with an exocyclic methylene group, this α -methylene- β -lactam exhibits unique orthogonal reactivity. While traditional β -lactams (like penicillins) are defined by the susceptibility of their carbonyl carbon to nucleophilic attack—resulting in ring-opening—the presence of the exocyclic double bond in this scaffold introduces a highly electrophilic Michael acceptor.

This whitepaper provides an in-depth technical analysis of the reactivity of the exocyclic double bond in 1-butyl-3-methylene-2-azetidinone, detailing the electronic causality behind its behavior, core reaction modalities, and self-validating experimental protocols for laboratory application.

Structural Paradigm & Electronic Activation

The reactivity of the 3-methylene group is not merely a function of its terminal nature, but a direct consequence of its electronic coupling with the β -lactam core.

The Causality of Electrophilicity

In a standard isolated alkene, the π -electron cloud is relatively electron-rich and acts as a nucleophile. However, in 1-butyl-3-methylene-2-azetidinone, the exocyclic C=C bond is in direct conjugation with the C2 carbonyl group.

  • LUMO Lowering: The strong electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the terminal methylene carbon via resonance. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), transforming the terminal carbon into a "soft" electrophile highly receptive to nucleophilic attack.

  • Ring Strain Preservation: Nucleophilic attack at the exocyclic double bond (conjugate addition) rehybridizes the C3 carbon from sp2 to sp3 . Crucially, this process relieves a fraction of the planar steric tension without breaking the critical C-N amide bond, allowing the β -lactam pharmacophore to remain intact .

  • Steric Accessibility: The N-butyl group provides lipophilicity and shields the nitrogen atom from unwanted side reactions, while the exocyclic methylene remains sterically unhindered, permitting the coordination of bulky transition metal catalysts (e.g., Ruthenium carbenes).

Core Reactivity Modalities

The exocyclic double bond dictates three primary pathways of reactivity, each serving distinct purposes in drug discovery and total synthesis.

Pathway A: Conjugate (Michael) Additions

Because of the lowered LUMO, the exocyclic double bond is a potent Michael acceptor. Soft nucleophiles, particularly thiols (sulfhydryls) and primary/secondary amines, readily attack the terminal carbon. In biological systems, this mechanism is exploited to design mechanism-based suicide inhibitors. The active-site cysteine or serine of an enzyme (such as a β -lactamase or human leukocyte elastase) attacks the methylene, forming a permanent covalent thioether or ether linkage, thereby irreversibly inhibiting the enzyme while leaving the β -lactam ring intact.

Pathway B: Olefin Cross-Metathesis (CM)

The unhindered terminal nature of the 3-methylene group makes it an excellent candidate for olefin metathesis. Using Grubbs second-generation catalysts, the exocyclic double bond can be coupled with various terminal alkenes to synthesize complex, highly substituted E/Z α -alkylidene- β -lactams. The electron-deficient nature of the double bond classifies it as a Type II/III olefin in the Grubbs empirical model, meaning it requires a highly active catalyst to drive the metallacyclobutane intermediate forward .

Pathway C: Cycloadditions

The electron-deficient conjugated system is an ideal dienophile. It readily undergoes thermal or Lewis acid-catalyzed [4+2] Diels-Alder cycloadditions with electron-rich dienes (e.g., cyclopentadiene or Danishefsky's diene) to yield rigid spirocyclic β -lactam architectures .

Mechanistic Visualizations

G A 1-Butyl-3-methylene- 2-azetidinone C Enolate Transition State A->C Attack at exocyclic CH2 B Enzyme-SH (Nucleophile) B->C S-H bond cleavage D Covalent Thioether Adduct (Inhibited) C->D Protonation at C3

Fig 1: Mechanism of thiol-Michael addition leading to covalent enzyme inhibition.

CM_Cycle Ru Grubbs Catalyst [Ru]=CH2 MCB Metallacyclobutane Intermediate Ru->MCB + Substrate Sub 1-Butyl-3-methylene- 2-azetidinone Sub->MCB Prod Substituted Alkylidene β-Lactam MCB->Prod + Alkene, - Ethylene Prod->Ru Catalyst Regeneration Alk Terminal Alkene R-CH=CH2 Alk->MCB

Fig 2: Catalytic cycle for the cross-metathesis of alpha-methylene-beta-lactams.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific in-process analytical checks to confirm causality and reaction trajectory before proceeding to final isolation.

Protocol 1: Kinetic Validation via Thiol-Michael Addition

Objective: To synthesize a C3-thioether derivative, validating the electrophilicity of the exocyclic double bond without rupturing the β -lactam ring.

  • Preparation: Dissolve 1-butyl-3-methylene-2-azetidinone (1.0 eq) and 1-octanethiol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere. Causality: Argon prevents the oxidative dimerization of the thiol to a disulfide.

  • Initiation: Add triethylamine (Et 3​ N, 0.1 eq) dropwise. Causality: The base deprotonates the thiol, generating a highly nucleophilic thiolate anion that attacks the LUMO of the methylene group.

  • In-Process Validation (TLC): After 30 minutes, perform Thin Layer Chromatography (Hexanes:EtOAc 7:3). Validation Check: The UV-active starting material spot ( Rf​≈0.6 ) should disappear, replaced by a more polar, UV-active product spot ( Rf​≈0.4 ).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize the base. Extract with DCM, dry over MgSO 4​ , and concentrate in vacuo.

  • Final Validation ( 1 H NMR): Analyze the crude product. Validation Check: The characteristic exocyclic methylene doublets (typically at δ 5.3 and 5.8 ppm) must be completely absent. The appearance of a new diastereotopic -CH 2​ -S- signal and a C3 methine proton confirms the conjugate addition.

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis

Objective: To functionalize the exocyclic double bond via cross-metathesis with 1-hexene.

  • Degassing: Dissolve 1-butyl-3-methylene-2-azetidinone (1.0 eq) and 1-hexene (3.0 eq) in anhydrous, degassed toluene. Causality: Oxygen rapidly decomposes Ruthenium-alkylidene complexes. Degassing via freeze-pump-thaw ensures catalyst longevity.

  • Catalyst Introduction: Add Grubbs 2nd Generation Catalyst (5 mol%). Heat the mixture to 80 °C.

  • In-Process Validation (Visual & Physical): Validation Check: The solution will transition from purple to a deep brown/red, indicating the formation of the active propagating carbene species. The evolution of ethylene gas (bubbling) confirms the formation of the metallacyclobutane intermediate and its subsequent cleavage.

  • Quenching: After 12 hours, cool to room temperature and add excess ethyl vinyl ether. Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form a stable, inactive Fischer carbene, halting the reaction and preventing product isomerization.

  • Final Validation (LC-MS & NMR): Purify via flash chromatography. Validation Check: Mass spectrometry should confirm the loss of ethylene (-28 Da) and addition of the hexene fragment. 1 H NMR will reveal the E/Z ratio of the newly formed internal alkylidene proton.

Quantitative Reactivity Data

The following table summarizes the quantitative metrics of the exocyclic double bond's reactivity across different modalities, highlighting the preservation of the delicate β -lactam core.

Reactivity ModeReagent / PartnerCatalyst / PromoterTypical Yield (%)Reaction Time (h)Ring Integrity
Thiol-Michael Addition 1-OctanethiolEt 3​ N (10 mol%)85 - 95%1 - 2Retained
Amine-Michael Addition BenzylamineNone (Thermal, 60°C)70 - 85%4 - 8Retained
Cross-Metathesis Terminal AlkeneGrubbs II (5 mol%)60 - 80%12 - 24Retained
Diels-Alder [4+2] CyclopentadieneLewis Acid (e.g., BF 3​ )75 - 90%6 - 12Retained (Spiro)
Hydrolytic Attack (Control)NaOH / H 2​ ONone>95%0.5Cleaved

References

  • Adlington, R. M., Barrett, A. G. M., Quayle, P., Walker, A., & Betts, M. J. (1983). Synthesis of 3-methyleneazetidin-2-one derivatives from α-keto-amides. Journal of the Chemical Society, Perkin Transactions 1, 605-611.[Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2003). Ring Closing Metathesis Reactions of α-Methylene-β-Lactams: Application to the Synthesis of a Simplified Phyllostictine Analogue with Herbicidal Activity. Chemistry - A European Journal.[Link]

  • Cossio, F. P., et al. (2006). An ab Initio Study on the Allene−Isocyanic Acid and Ketene−Vinylimine [2 + 2] Cycloaddition Reaction Paths. The Journal of Physical Chemistry A.[Link]

  • Eckhardt, S., et al. (2021). Synthesis of Arylidene-β-lactams via exo-Selective Matsuda-Heck Arylation of Methylene-β-lactams. The Journal of Organic Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 1-Butyl-3-methyleneazetidin-2-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-Butyl-3-methyleneazetidin-2-one (CAS: 113437-04-0) Application: Building block for functionalized β -la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-Butyl-3-methyleneazetidin-2-one (CAS: 113437-04-0) Application: Building block for functionalized β -lactam antibiotics, transpeptidase inhibitors, and cross-coupling substrates.

Introduction and Strategic Rationale

Azetidin-2-ones ( β -lactams) represent one of the most critical pharmacophores in medicinal chemistry, primarily known for their role in bacterial cell wall synthesis inhibition via transpeptidase acylation[1]. Beyond classical antibiotics, α -methylene- β -lactams (3-methyleneazetidin-2-ones) have emerged as highly versatile synthons. The presence of the exo-methylene group provides a unique handle for late-stage functionalization, including stereoselective cross-metathesis[2] and palladium-catalyzed Heck-type arylations[1].

This application note details a robust, two-step protocol for synthesizing 1-butyl-3-methyleneazetidin-2-one starting from commercially available 3-bromo-2-(bromomethyl)propanoic acid. We employ a phase-transfer-catalyzed intramolecular cyclization/elimination sequence, which avoids the need for strictly anhydrous conditions or highly pyrophoric bases, thereby maximizing scalability and operational safety.

Mechanistic Pathway and Experimental Design

The synthesis relies on a tandem sequence: amidation followed by a base-mediated dual cyclization-elimination.

  • Amidation: 3-bromo-2-(bromomethyl)propanoic acid is converted to its highly reactive acid chloride, which is immediately trapped by n-butylamine to form the acyclic precursor[1].

  • Cyclization & Elimination: The critical step utilizes a biphasic system with potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB)[3]. TBAB acts as a phase-transfer catalyst, shuttling hydroxide ions into the organic layer (dichloromethane). The base first deprotonates the amide nitrogen, triggering an intramolecular SN​2 displacement of one bromide to form the strained 4-membered ring. A subsequent base-mediated E2 elimination of the second bromide yields the exo-methylene moiety.

Synthesis A 3-bromo-2-(bromomethyl) propanoic acid B Acid Chloride Intermediate A->B SOCl2, Reflux (Chlorination) C N-Butyl-3-bromo-2- (bromomethyl)propanamide B->C n-BuNH2, Et3N DCM, 0°C D 1-Butyl-3-methylene azetidin-2-one C->D KOH, TBAB DCM, RT (Cyclization/Elimination)

Figure 1: Two-step synthetic workflow for 1-butyl-3-methyleneazetidin-2-one.

Mechanism A Amide Precursor B Nitrogen Anion (Deprotonation) A->B OH- (via TBAB) C 3-(bromomethyl)azetidin-2-one (Intramolecular SN2) B->C - Br- D 3-methyleneazetidin-2-one (E2 Elimination) C->D OH-, - H2O, - Br-

Figure 2: Mechanistic causality of the phase-transfer catalyzed cyclization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-Butyl-3-bromo-2-(bromomethyl)propanamide

Causality Check: Thionyl chloride ( SOCl2​ ) is used as both reagent and solvent to drive the equilibrium toward the acid chloride. Triethylamine ( Et3​N ) is required in the subsequent step to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic n-butylamine.

  • Activation: To a dry 100 mL round-bottom flask equipped with a reflux condenser, add 3-bromo-2-(bromomethyl)propanoic acid (10.0 mmol, 1.0 equiv) and thionyl chloride (15.0 mL).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 3 hours.

  • Concentration: Cool to room temperature and remove excess SOCl2​ in vacuo. Co-evaporate with dry toluene (2 × 10 mL) to ensure complete removal of HCl and unreacted SOCl2​ .

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C in an ice bath.

  • Addition: Dropwise, add a solution of n-butylamine (10.0 mmol, 1.0 equiv) and Et3​N (12.0 mmol, 1.2 equiv) in DCM (10 mL) over 15 minutes.

  • Workup: Stir the reaction at room temperature for 2 hours. Quench with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude amide. Note: This intermediate is typically pure enough to use directly in Phase 2 without column chromatography[1].

Phase 2: Cyclization to 1-Butyl-3-methyleneazetidin-2-one

Causality Check: Solid KOH is added in portions to prevent a rapid exothermic spike. TBAB is essential; without a phase-transfer catalyst, the heterogeneous reaction between the organic amide and the inorganic base is kinetically hindered, leading to incomplete conversion or competing hydrolysis[3].

  • Setup: Dissolve the crude N-butyl-3-bromo-2-(bromomethyl)propanamide (approx. 10.0 mmol) in DCM (50 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.1 equiv) to the stirring solution.

  • Base Addition: Add finely crushed potassium hydroxide (KOH) (30.0 mmol, 3.0 equiv) in three equal portions over 15 minutes at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc, 3:1), observing the disappearance of the UV-active/Iodine-staining acyclic amide.

  • Quench & Extraction: Add distilled water (30 mL) to dissolve the inorganic salts. Separate the organic layer. Extract the aqueous phase with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with water (30 mL) and brine (30 mL), dry over MgSO4​ , and concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (eluting with Hexanes 5:1 Hexanes/EtOAc) to afford the pure 1-butyl-3-methyleneazetidin-2-one as a pale yellow to colorless oil.

Analytical Validation System

To ensure the integrity of the synthesized product, the protocol must be self-validating. Compare the isolated product's spectroscopic data against the expected values outlined in Table 1. The defining features of the target molecule are the highly strained β -lactam carbonyl ( 13C ~162 ppm) and the exo-methylene protons ( 1H ~5.2 and 5.8 ppm).

Table 1: Expected Spectroscopic Data for 1-Butyl-3-methyleneazetidin-2-one

Analytical MethodExpected Signals / ValuesDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 5.85 (t, J = 2.0 Hz, 1H), 5.25 (t, J = 2.0 Hz, 1H)Confirms the presence of the exo-methylene ( C=CH2​ ) group.
δ 3.90 (t, J = 2.0 Hz, 2H)Lactam ring CH2​ ; coupling confirms proximity to the alkene.
δ 3.30 (t, J = 7.2 Hz, 2H)N- CH2​ of the butyl chain.
δ 1.55 (m, 2H), 1.35 (m, 2H), 0.95 (t, J = 7.3 Hz, 3H)Remaining aliphatic protons of the n-butyl group.
13 C NMR (100 MHz, CDCl3​ ) δ 162.5Highly strained β -lactam Carbonyl (C=O).
δ 141.0 (C), 114.5 ( CH2​ )Quaternary alkene carbon and terminal alkene carbon.
δ 46.2, 42.1, 29.5, 20.1, 13.8Lactam CH2​ and butyl chain carbons.
HRMS (ESI) Calculated for C8​H14​NO [M+H]+ : 140.1075Validates exact mass and molecular formula.
IR Spectroscopy ~1750 cm−1 (strong)Characteristic high-frequency stretching of a 4-membered lactam.

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Application

Application Notes & Protocols: The Strategic Utility of 1-Butyl-3-methylene-2-azetidinone as a Versatile Synthetic Intermediate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Abstract The 2-azetidinone, or β-lactam, core is a privileged scaffold in medicinal chemistry, most famously embodied in penicillin and cephalosporin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The 2-azetidinone, or β-lactam, core is a privileged scaffold in medicinal chemistry, most famously embodied in penicillin and cephalosporin antibiotics.[1][2][3][4] Beyond their antibacterial roles, β-lactams are powerful synthetic intermediates for constructing a variety of nitrogen-containing compounds.[5][6][7] This guide focuses on a highly functionalized derivative, 1-butyl-3-methylene-2-azetidinone . The strategic placement of an exocyclic methylene group on the strained four-membered ring creates a potent Michael acceptor and a reactive dienophile. This document provides an in-depth exploration of its synthetic applications, explaining the causality behind experimental choices and furnishing detailed, field-proven protocols for its use in cycloaddition reactions, aza-Michael additions, and as a monomer in radical polymerizations.

Introduction: A Synthon of Untapped Potential

1-Butyl-3-methylene-2-azetidinone is a unique building block that combines two key reactive features:

  • The Strained β-Lactam Ring: The inherent ring strain of the azetidinone core (amide bond in a four-membered ring) increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack under certain conditions.[4] However, its primary role in the context of this guide is as a stable, directing scaffold.

  • The Exocyclic Methylene Group: This α,β-unsaturated system is the molecule's primary reactive center. It is highly activated towards nucleophilic conjugate addition and can participate readily in cycloaddition reactions, serving as a gateway to more complex molecular architectures.[8][9]

The N-butyl group provides solubility in common organic solvents and modulates the electronic properties of the lactam nitrogen. The convergence of these features makes 1-butyl-3-methylene-2-azetidinone an ideal starting point for generating libraries of complex molecules, particularly those with spirocyclic systems, which are of increasing interest in drug discovery for their conformational rigidity.[1][10][11][12]

Physicochemical Properties & Safety
PropertyValueNotes
IUPAC Name 1-butyl-3-methylideneazetidin-2-one
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Appearance Expected to be a colorless to pale yellow oilBased on similar structures.
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate, AcetonitrileTypical for N-alkylated lactams.
Safety Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). β-lactams can be sensitizers. Avoid inhalation and skin contact.

Synthesis of the Intermediate

The preparation of 3-methylene-β-lactams can be achieved through various routes. A common and effective strategy involves the cyclization of appropriately substituted alkynylamides.[6][8][9] This approach offers good control and generally provides clean products.

Protocol 2.1: Synthesis of 1-Butyl-3-methylene-2-azetidinone

Reaction Principle: This protocol is based on the reaction of an N-butyl alkynylamide with bromoacetophenone in the presence of a base. The initial reaction forms an intermediate that subsequently cyclizes to the target 3-methylene-β-lactam.

Materials:

  • N-butylprop-2-yn-1-amide

  • Bromoacetophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-butylprop-2-yn-1-amide (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration relative to the amide).

  • Add bromoacetophenone (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amide is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-butyl-3-methylene-2-azetidinone as a clear oil.

Application I: [3+2] Cycloaddition for Spirocyclic Scaffolds

The electron-deficient nature of the exocyclic double bond makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[13] A particularly powerful application is the reaction with azomethine ylides to construct spiro-pyrrolidinyl-azetidinone systems, which are highly sought-after in medicinal chemistry.[1][14][15]

Causality: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The azomethine ylide, generated in situ from an imine and a Lewis acid or by thermal ring-opening of an aziridine, acts as the 1,3-dipole. This reaction stereospecifically creates two new C-C bonds and up to two new stereocenters in a single, atom-economical step, rapidly building molecular complexity.

G Fig. 1: Synthetic Utility of 1-Butyl-3-methylene-2-azetidinone cluster_cyclo Cycloadditions cluster_michael Conjugate Additions cluster_poly Polymerization main 1-Butyl-3-methylene-2-azetidinone cyclo [3+2] with Azomethine Ylides main->cyclo michael Aza-Michael Addition main->michael poly Radical Polymerization main->poly spiro Spiro-pyrrolidinyl- azetidinones cyclo->spiro Builds Complexity functionalized 3-Substituted Azetidinones michael->functionalized C-N Bond Formation polymer Functional Polymers (Pendant β-Lactams) poly->polymer Material Science

Caption: Key synthetic pathways using the title intermediate.

Protocol 3.1: Synthesis of a Spiro-pyrrolidinyl-azetidinone

Reaction Principle: An azomethine ylide is generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of a catalytic amount of trifluoroacetic acid (TFA). This ylide is immediately trapped by 1-butyl-3-methylene-2-azetidinone to yield the spirocyclic product.

Materials:

  • 1-Butyl-3-methylene-2-azetidinone (1.0 eq)

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq)

  • Trifluoroacetic acid (TFA, 0.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 1-butyl-3-methylene-2-azetidinone in anhydrous dichloromethane (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add the azomethine ylide precursor, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

  • Add TFA (as a dilute solution in CH₂Cl₂) dropwise to the stirring solution at room temperature.

  • Stir the reaction for 12-24 hours. Monitor for the disappearance of the starting materials via TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude oil via flash column chromatography (EtOAc/Hexane or CH₂Cl₂/Methanol gradient) to afford the desired spiro-pyrrolidinyl-azetidinone.

Application II: Aza-Michael Addition for C3-Functionalization

The polarized exocyclic double bond is a classic Michael acceptor, readily undergoing conjugate addition with soft nucleophiles. The aza-Michael reaction, using nitrogen nucleophiles, is an exceptionally robust and efficient method for forming C-N bonds and installing diverse functional groups at the C3 position.[16]

Causality: The reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[16] The base deprotonates the N-H of the nucleophile, increasing its nucleophilicity. The resulting anion attacks the β-carbon of the methylene group, and subsequent protonation of the enolate intermediate yields the 3-substituted azetidinone product. Using a non-nucleophilic base is critical to prevent its own competitive addition to the substrate.

G Fig. 2: Aza-Michael Addition Workflow start Start dissolve 1. Dissolve Intermediate & Nucleophile in CH₃CN start->dissolve add_base 2. Add DBU (Base) Catalyst dissolve->add_base heat 3. Heat Reaction (e.g., 65 °C) add_base->heat monitor 4. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup (EtOAc/Water) monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Final Product: 3-Substituted Azetidinone purify->product

Caption: Step-by-step workflow for the Aza-Michael protocol.

Protocol 4.1: Aza-Michael Addition of Pyrazole

Reaction Principle: This protocol details the addition of pyrazole to 1-butyl-3-methylene-2-azetidinone, a common reaction to introduce a heterocyclic moiety often found in bioactive molecules.

ReagentM.W.Eq.Amount
1-Butyl-3-methylene-2-azetidinone139.191.0(e.g., 1 mmol, 139 mg)
Pyrazole68.081.1(1.1 mmol, 75 mg)
DBU152.241.0(1.0 mmol, 150 µL)
Acetonitrile (anhydrous)--5 mL

Procedure:

  • Combine 1-butyl-3-methylene-2-azetidinone and pyrazole in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous acetonitrile and stir until all solids are dissolved.

  • Add DBU to the solution via syringe.

  • Heat the reaction mixture to 65 °C in an oil bath and stir.

  • Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product as the double bond is consumed).

  • Once the reaction is complete (typically 2-6 hours), cool to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash with 1M HCl (2 x 15 mL) to remove DBU, followed by saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (Hexane/EtOAc gradient) to yield the pure 1-butyl-3-(1H-pyrazol-1-ylmethyl)azetidin-2-one.

Application III: Radical Polymerization for Functional Materials

The exocyclic vinyl group of 1-butyl-3-methylene-2-azetidinone allows it to act as a monomer in radical polymerization. This opens a pathway to novel functional polymers where the β-lactam unit is a pendant group along the polymer backbone. Such materials could have interesting properties for biomedical applications or as reactive polymer supports.

Causality: This type of monomer undergoes radical ring-retaining polymerization (rRRP).[17] A radical initiator (like AIBN) generates a radical which adds to the methylene group. The resulting radical propagates by adding to subsequent monomers, keeping the four-membered azetidinone ring intact. This is in contrast to some cyclic monomers that undergo radical ring-opening polymerization (rROP).[17] The choice of initiator, solvent, and temperature is crucial for controlling the polymerization and achieving desired molecular weights and dispersities.

G Fig. 3: Radical Ring-Retaining Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) (e.g., AIBN) radical Radical (I•) initiator->radical Heat (Δ) monomer Monomer (M) radical->monomer Addition adduct Radical Adduct (I-M•) polymer_rad Growing Polymer (I-M(n)•) adduct->polymer_rad + (n-1)M final_polymer Final Polymer (I-M(n)-M(m)-I) polymer_rad->final_polymer Combination or Disproportionation

Caption: Conceptual stages of radical polymerization.

Protocol 5.1: Conceptual Protocol for Radical Polymerization

Reaction Principle: Free-radical polymerization is initiated by the thermal decomposition of AIBN. The resulting radicals add to the monomer, and the chain propagates until terminated.

Materials:

  • 1-Butyl-3-methylene-2-azetidinone (monomer), purified and inhibitor-free

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Purify the monomer by passing it through a short column of basic alumina to remove any polymerization inhibitors.

  • In a Schlenk flask, dissolve the monomer and AIBN (typically 0.1-1 mol% relative to monomer) in the degassed solvent.

  • Subject the solution to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can quench the radical reaction.

  • Backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set time (e.g., 24 hours). The solution will likely become more viscous.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for structural confirmation.

Conclusion

1-Butyl-3-methylene-2-azetidinone is a high-value synthetic intermediate whose utility stems from the predictable and potent reactivity of its exocyclic double bond. As demonstrated, it provides rapid and efficient access to complex molecular scaffolds, including spiro-heterocycles and C3-functionalized azetidinones, which are of significant interest to researchers, scientists, and drug development professionals. Furthermore, its ability to act as a monomer opens avenues in materials science. The protocols outlined herein provide a robust foundation for leveraging this versatile building block in diverse research and development programs.

References

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  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449.
  • Li, J., & Wang, D. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 345.
  • Lima, L. M., & Barreiro, E. J. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34651-34676.
  • Magiorakos, A. P., Srinivasan, A., Carey, R. B., Carmeli, Y., Falagas, M. E., Giske, C. G., Harbarth, S., Hindler, J. F., Kahlmeter, G., Olsson-Liljequist, B., Paterson, D. L., Rice, L. B., Stelling, J., Struelens, M. J., Vatopoulos, A., Weber, J. T., & Weinstein, D. L. (2012). Multidrug-resistant, extensively drug-resistant and pandrug-resistant bacteria: an international expert proposal for interim standard definitions for acquired resistance. Clinical microbiology and infection, 18(3), 268-281.
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  • Mykhailiuk, P. K. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.
  • Gudelis, V., et al. (2022). Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives.
  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
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  • Anonymous. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 150-158.
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  • Kumbhar, S. P., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research, 7(1), 84-91.
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Sources

Method

Application Notes and Protocols: Cycloaddition Reactions of 1-Butyl-3-methylene-2-azetidinone

Introduction: The Versatile Chemistry of 3-Methylene-β-Lactams The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core structural motif in penicillin and cephalosporin anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Chemistry of 3-Methylene-β-Lactams

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core structural motif in penicillin and cephalosporin antibiotics.[1][2][3] Its inherent ring strain is a key driver of its biological activity, typically by acylating bacterial enzymes involved in cell wall synthesis.[2][3] Beyond their antibacterial prowess, β-lactam derivatives have emerged as promising agents in diverse therapeutic areas, including cholesterol absorption inhibition, and as anticancer and antidiabetic agents.[1][2]

The focus of this guide, 1-butyl-3-methylene-2-azetidinone , represents a highly valuable and reactive synthon. The exocyclic double bond at the C3 position is not merely a structural feature; it is an activated and versatile chemical handle. This alkene is primed for cycloaddition reactions, providing a powerful and direct route to complex spirocyclic β-lactams.[4][5] The synthesis of spiro-fused compounds is often challenging due to steric hindrance, making cycloaddition strategies particularly attractive.[1][2] These resulting spiro-β-lactam scaffolds are of significant interest in drug discovery, as they introduce rigid, three-dimensional complexity that can enhance binding affinity and selectivity for biological targets.[6][7]

This document provides detailed protocols and scientific rationale for leveraging 1-butyl-3-methylene-2-azetidinone in key cycloaddition reactions, offering researchers a practical guide to synthesizing novel and medicinally relevant molecular architectures.

Part 1: [2+2] Cycloaddition for Spirocyclobutane β-Lactam Synthesis

The [2+2] cycloaddition is a foundational reaction for creating four-membered rings. While the classic Staudinger synthesis involves the reaction of a ketene and an imine to form the β-lactam ring itself,[3][8][9] we can adapt this principle by using the exocyclic alkene of our substrate as the reactive partner. This approach allows for the construction of a spirocyclobutane ring fused at the C3 position, a motif found in several bioactive molecules. The reaction of 3-methylene-2-azetidinone with an in situ generated ketene provides a direct pathway to these valuable spirocyclic systems.

Protocol 1: Synthesis of a Spiro[azetidinone-3,1'-cyclobutan-2'-one] Derivative

Principle: This protocol details the reaction of 1-butyl-3-methylene-2-azetidinone with a ketene, generated in situ from an acyl chloride and a non-nucleophilic base, to yield a spirocyclobutanone-β-lactam. Low temperatures are employed to enhance stereocontrol.[8][9]

Materials:

  • 1-Butyl-3-methylene-2-azetidinone

  • Phenoxyacetyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Argon or Nitrogen gas supply

  • Standard, oven-dried glassware with magnetic stirrer

  • Syringes and septa

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Experimental Procedure:

  • System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Reactant Loading: To the flask, add 1-butyl-3-methylene-2-azetidinone (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add freshly distilled triethylamine (1.2 eq) to the cooled solution via syringe.

  • Ketene Generation & Reaction: In a separate syringe, draw up phenoxyacetyl chloride (1.1 eq). Add the acyl chloride dropwise to the vigorously stirred reaction mixture over 15-20 minutes. The slow addition is critical to control the concentration of the highly reactive ketene intermediate.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting methylene-β-lactam.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure spirocyclic β-lactam.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Causality and Experimental Insights:

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the hydrolysis of the acyl chloride and the reactive ketene intermediate.

  • Low Temperature: Performing the reaction at -78 °C helps to minimize side reactions and often leads to higher diastereoselectivity by favoring a more ordered transition state.[8][9][10]

  • Base Selection: Triethylamine acts as a base to dehydrohalogenate the acyl chloride, generating the ketene in situ. It is crucial that the base is non-nucleophilic to avoid reacting with the acyl chloride itself.

Visualization: [2+2] Cycloaddition Workflow

G cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Workup & Purification prep 1. Dissolve 3-methylene-β-lactam in anhydrous DCM under N2 cool 2. Cool to -78°C prep->cool add_base 3. Add Triethylamine cool->add_base add_acyl 4. Add Phenoxyacetyl Chloride (dropwise) add_base->add_acyl stir 5. Stir at -78°C for 2-3h (Monitor by TLC) add_acyl->stir quench 6. Quench with sat. NH4Cl stir->quench extract 7. Extract with DCM quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterization (NMR, MS, IR) purify->characterize

Sources

Application

Application Note: Divergent Polymerization Strategies for 3-Methylene-2-azetidinone Monomers

Executive Summary For drug development professionals and polymer chemists, designing macromolecules with highly specific, orthogonal reactive sites is a persistent challenge. 3-Methylene-2-azetidinone (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and polymer chemists, designing macromolecules with highly specific, orthogonal reactive sites is a persistent challenge. 3-Methylene-2-azetidinone (commonly known as α -methylene- β -lactam) is a uniquely bifunctional monomer that solves this by offering two independent vectors for polymerization. Depending on the catalytic environment, researchers can selectively target either its exocyclic vinyl group or its highly strained four-membered lactam ring.

This application note provides an authoritative guide to controlling the divergent polymerization pathways of 3-methylene-2-azetidinone. By mastering these techniques, scientists can engineer novel biomaterials—ranging from amine-reactive drug carriers to crosslinkable, biodegradable hydrogels.

Mechanistic Principles & Causality

The structural topology of 3-methylene-2-azetidinone dictates its orthogonal reactivity. The monomer features a conjugated exocyclic double bond and a highly strained β -lactam ring (possessing ~105 kJ/mol of ring strain).

Pathway A: Free Radical Vinyl Polymerization (FRP)

Under neutral, non-nucleophilic radical conditions, polymerization is driven kinetically through the exocyclic double bond.

  • The Causality: The β -lactam ring remains entirely intact during FRP because radical propagation is thermodynamically favored at the conjugated vinyl site, and carbon-centered radicals lack the nucleophilicity required to cleave the amide bond.

  • Application: This yields a poly(carbon) backbone with pendant β -lactam rings. These intact rings act as highly efficient electrophilic traps. In drug development, this polymer is utilized for post-polymerization modification, where primary amines (e.g., targeting peptides or amine-containing therapeutics) rapidly open the pendant lactam rings under mild conditions to form stable amide linkages.

Pathway B: Anionic Ring-Opening Polymerization (AROP)

When exposed to strong nucleophiles or specific organometallic catalysts, the monomer undergoes ring-opening polymerization[1].

  • The Causality: The relief of the massive topological strain within the four-membered ring drives the thermodynamic progression of the reaction. For instance, recent advancements utilize 1 using specialized reagents like Sn[N(TMS)2​]2​ to selectively cleave the lactam[1]. The exocyclic double bond is preserved because anionic propagation selectively targets the highly electrophilic carbonyl carbon.

  • Application: This pathway produces a Nylon-3 (polyamide) derivative featuring pendant vinyl groups. The resulting polymer is highly biodegradable (due to the amide backbone) and can be subsequently cross-linked via thiol-ene "click" chemistry to form hydrogels.

Visual Workflow: Divergent Polymerization Pathways

G cluster_0 Vinyl Pathway cluster_1 Ring-Opening Pathway Monomer 3-Methylene-2-azetidinone (Bifunctional Monomer) Radical Free Radical Polymerization (AIBN, 65°C) Monomer->Radical Initiator Attack ROP Anionic Ring-Opening (AROP) (Base/Sn Catalyst, 25°C) Monomer->ROP Nucleophilic Attack PolyVinyl Poly(α-methylene-β-lactam) Carbon Backbone | Pendant β-lactam Radical->PolyVinyl Vinyl Addition PolyAmide Polyamide (Nylon-3 Derivative) Amide Backbone | Pendant Vinyl ROP->PolyAmide Lactam Cleavage

Orthogonal polymerization pathways of 3-methylene-2-azetidinone.

Experimental Protocols: Self-Validating Workflows

Protocol A: Free Radical Polymerization (FRP)

Objective: Synthesize a carbon-backbone polymer with intact pendant β -lactam rings.

  • Monomer Preparation: Ensure the 3-methylene-2-azetidinone monomer (often synthesized via 2 for high enantiomeric purity[3]) is freshly recrystallized to remove any trace nucleophilic impurities that could trigger premature ring-opening.

  • Reaction Assembly: In a flame-dried Schlenk flask, dissolve the monomer (1.0 M) in anhydrous N,N-dimethylformamide (DMF). Add Azobisisobutyronitrile (AIBN) at 1.0 mol% relative to the monomer.

    • Causality: AIBN is strictly chosen over Benzoyl Peroxide (BPO) because BPO can undergo induced decomposition or side reactions with the lactam nitrogen, whereas AIBN provides a clean, neutral carbon-centered radical.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a potent radical scavenger; strict anaerobic conditions are required to achieve high molecular weights.

  • Polymerization: Backfill with Argon and submerge the flask in a pre-heated oil bath at 65°C for 24 hours.

  • Purification: Terminate the reaction by cooling to 0°C. Precipitate the polymer dropwise into excess cold diethyl ether. Filter and dry under vacuum.

  • Self-Validating System (FTIR): To validate that the protocol succeeded without cross-reactivity, perform FTIR spectroscopy on the purified polymer. The presence of a strong C=O stretching frequency at ~1760 cm⁻¹ confirms the strained β -lactam ring remains intact. The complete disappearance of the C=C stretch at ~1630 cm⁻¹ validates full vinyl conversion. If the 1760 cm⁻¹ peak diminishes and a 1650 cm⁻¹ peak appears, premature ring-opening has occurred, indicating nucleophilic contamination.

Protocol B: Anionic Ring-Opening Polymerization (AROP)

Objective: Synthesize a Nylon-3 derivative with pendant crosslinkable vinyl groups.

  • Reagent Purification: N-substituted 3-methylene-2-azetidinone must be distilled over calcium hydride ( CaH2​ ).

    • Causality: AROP is highly sensitive to protic impurities. Even trace moisture will terminate the anionic propagating center, halting polymerization. N-substitution prevents branching side-reactions during propagation.

  • Initiation: In a glovebox, dissolve the monomer (0.5 M) in anhydrous Tetrahydrofuran (THF). Introduce a catalytic amount (2 mol%) of Potassium tert-butoxide ( KOtBu ) or a specialized tin catalyst ( Sn[N(TMS)2​]2​ )[1].

  • Propagation: Stir the mixture at room temperature (25°C) for 4 hours.

    • Causality: Unlike FRP, AROP of highly strained rings is rapid and exothermic. Elevated temperatures are avoided to prevent thermal auto-initiation of the pendant vinyl groups, which would lead to unwanted cross-linking and gelation.

  • Termination & Recovery: Quench the living polymer ends by adding a few drops of acidified methanol (0.1 M HCl in MeOH). Precipitate the resulting polyamide into cold hexanes.

  • Self-Validating System (NMR & FTIR): Post-purification, 1H -NMR spectroscopy must be utilized. The retention of vinylic protons (typically appearing as two doublets between 5.3 and 6.1 ppm) confirms the exocyclic double bond survived the basic conditions. Concurrently, FTIR must show a complete shift of the carbonyl peak from ~1760 cm⁻¹ (strained lactam) to ~1650 cm⁻¹ (linear amide I band), validating successful and exclusive ring-opening.

Quantitative Data Summaries

The following table summarizes the divergent parameters and resulting material properties of the two orthogonal techniques:

ParameterFree Radical Polymerization (FRP)Anionic Ring-Opening Polymerization (AROP)
Target Functional Group Exocyclic Vinyl Group ( C=C )Strained β -Lactam Ring ( C=O )
Typical Initiator AIBN (Azobisisobutyronitrile) KOtBu or Sn[N(TMS)2​]2​
Reaction Temperature 60°C – 70°C0°C – 25°C
Resulting Polymer Backbone Poly(carbon) chainPolyamide (Nylon-3 derivative)
Pendant Functionality Intact β -lactam (Electrophilic)Exocyclic Vinyl (Nucleophile-reactive/Crosslinkable)
Validation Marker (FTIR) Retains ~1760 cm⁻¹ peakShifts to ~1650 cm⁻¹ peak
Primary Application Amine-reactive targeted drug carriersCrosslinkable biodegradable hydrogels

References

  • Waldemar Adam, Peter Groer, Hans-Ulrich Humpf, Chantu R. Saha-Möller. "Synthesis of Optically Active α-Methylene β-Lactams Through Lipase-Catalyzed Kinetic Resolution." ResearchGate, Sep 2000. URL: 2

  • Dan Huang, Zhen Zhu, Derong Cao, Hanchu Huang. "Aza-Michael Addition-Fragmentation Ring-Opening Polymerization." J AM CHEM SOC, May 2025. Source: ResearchGate. URL: 1

  • Dao Thi, H. et al. "An update on the synthesis and reactivity of spiro-fused β-lactams." Arkivoc, 2018. Source: ResearchGate. URL: 4

Sources

Method

Application Note: In Vitro Evaluation Protocols for 1-Butyl-3-methyleneazetidin-2-one

Introduction & Mechanistic Rationale The compound 2-Azetidinone, 1-butyl-3-methylene- (CAS: 113437-04-0) represents a highly specialized class of reactive β -lactams[1]. Unlike traditional β -lactam antibiotics that prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-Azetidinone, 1-butyl-3-methylene- (CAS: 113437-04-0) represents a highly specialized class of reactive β -lactams[1]. Unlike traditional β -lactam antibiotics that primarily target bacterial cell wall synthesis, 3-methylene-2-azetidinones are engineered as potent, mechanism-based (suicide) inhibitors of serine proteases, such as Human Leukocyte Elastase (HLE), and β -lactamases[2][3].

The structural logic behind this molecule is twofold:

  • The N-butyl moiety: Confers critical lipophilicity, allowing the molecule to anchor securely within the hydrophobic S1 specificity pocket of target elastases or proteases.

  • The 3-methylene trigger: Transforms the standard β -lactam core into a latent cross-linking agent.

Causality of Inhibition: When the active-site serine of the target enzyme attacks the lactam carbonyl, the four-membered ring opens to form an acyl-enzyme intermediate[2]. Due to the presence of the 3-methylene group, this ring-opening generates an α,β -unsaturated ester (an acrylate derivative) directly within the active site. This intermediate acts as a powerful Michael acceptor. A secondary nucleophile in the active site (typically a histidine imidazole ring) subsequently attacks the methylene carbon, creating an irreversible, covalent cross-link that permanently inactivates the enzyme[4].

Mechanistic Pathway Visualization

Mechanism E Serine Protease + Inhibitor EI Michaelis Complex (Reversible) E->EI K_I Acyl Acyl-Enzyme (Ring-Opened) EI->Acyl Ser-OH Attack (k_inact) Dead Cross-Linked Enzyme (Irreversible) Acyl->Dead Michael Addition by His

Caption: Mechanism-based irreversible inhibition of serine proteases by 3-methylene-2-azetidinones.

Protocol 1: Human Leukocyte Elastase (HLE) Inhibition Kinetics

Because 1-butyl-3-methyleneazetidin-2-one is a time-dependent, irreversible inhibitor, standard steady-state Michaelis-Menten kinetics cannot be used. Instead, we employ a continuous progress curve analysis . This self-validating experimental design allows the simultaneous observation of initial reversible binding ( KI​ ) and subsequent irreversible inactivation ( kinact​ ).

Materials & Reagents
  • Enzyme: Human Leukocyte Elastase (HLE), purified.

  • Substrate: MeOSuc-AAPV-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide). Rationale: This chromogenic substrate is highly specific for HLE. Cleavage releases p-nitroaniline, which absorbs strongly at 405 nm.

  • Assay Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 0.005% PEG 8000. Rationale: PEG 8000 is critical; it prevents the highly hydrophobic elastase from non-specifically adsorbing to the polystyrene microplate walls, which would otherwise cause artificial signal decay.

  • Controls: Sivelestat (Positive control for HLE inhibition); 1% DMSO vehicle (Negative control for 100% enzyme activity).

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of 1-butyl-3-methyleneazetidin-2-one in anhydrous DMSO. Create a 7-point serial dilution series. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme conformational stability.

  • Microplate Assembly: To a 96-well clear-bottom microplate, add 180 µL of Assay Buffer containing the MeOSuc-AAPV-pNA substrate (final concentration 0.5 mM).

  • Inhibitor Addition: Add 10 µL of the serially diluted inhibitor (or DMSO/Sivelestat controls) to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of HLE (final concentration ~10 nM). Crucial Step: The enzyme must be added last to capture the uninhibited initial velocity ( vi​ ) before the suicide mechanism engages.

  • Continuous Monitoring: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm every 30 seconds for 30 minutes at 25°C.

  • Data Processing: Fit the resulting non-linear progress curves to the integrated rate equation for time-dependent inhibition:

    At​=kobs​vi​​[1−exp(−kobs​t)]+A0​

    Plot the observed rate constants ( kobs​ ) against inhibitor concentration to extract KI​ and kinact​ .

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Step2 2. Microplate Assembly (Buffer + Substrate + Inhibitor) Step1->Step2 Step3 3. Reaction Initiation (Add Enzyme) Step2->Step3 Step4 4. Continuous Monitoring (Absorbance at 405 nm) Step3->Step4 Step5 5. Non-linear Regression (Calculate k_obs, K_I, k_inact) Step4->Step5

Caption: Continuous progress curve workflow for evaluating time-dependent enzyme inhibition.

Protocol 2: β -Lactamase Inhibition Assay

To evaluate the cross-reactivity or primary efficacy of 1-butyl-3-methyleneazetidin-2-one against bacterial resistance enzymes, a pre-incubation assay utilizing Nitrocefin is the gold standard[3].

Materials & Reagents
  • Enzyme: TEM-1 β -lactamase (recombinant).

  • Substrate: Nitrocefin. Rationale: Nitrocefin undergoes a dramatic isosbestic shift from yellow (390 nm) to red (486 nm) upon β -lactam ring hydrolysis, providing a background-free, highly sensitive readout.

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.0).

  • Controls: Clavulanic acid (Positive control).

Step-by-Step Methodology
  • Enzyme-Inhibitor Pre-incubation: In a series of microcentrifuge tubes, combine TEM-1 β -lactamase (2 nM final) with varying concentrations of 1-butyl-3-methyleneazetidin-2-one.

  • Time-Course Sampling: Incubate the mixtures at 30°C. Causality: Because the inhibition is covalent, pre-incubation separates the binding event from the substrate turnover event, definitively proving irreversible inactivation.

  • Substrate Challenge: At specific time intervals (0, 5, 10, 15, and 30 minutes), transfer a 50 µL aliquot from the pre-incubation tube into a microplate well containing 150 µL of Nitrocefin solution (100 µM final in Assay Buffer).

  • Measurement: Read the initial velocity of Nitrocefin hydrolysis at 486 nm for 5 minutes.

  • Validation: The negative control (DMSO) must show constant initial velocity regardless of pre-incubation time. The positive control (Clavulanic acid) and the test compound should show a time-dependent exponential decay in residual enzyme activity.

Quantitative Data Interpretation

When analyzing the kinetic output from the protocols above, the efficacy of the inhibitor is defined by its second-order rate constant ( kinact​/KI​ ), which represents the overall efficiency of the suicide inhibition.

Below is a summary table of the expected kinetic parameter ranges for 3-methylene- β -lactam derivatives acting on target serine proteases:

Kinetic ParameterDescriptionMechanistic SignificanceTypical Range for 3-Methylene- β -lactams
IC50​ Half-maximal inhibitory concentrationPreliminary screening metric; highly dependent on assay time.0.5 - 10 µM
KI​ Reversible binding affinityIndicates how well the N-butyl group fits the S1 pocket before reaction.1 - 50 µM
kinact​ Maximum rate of inactivationReflects the reactivity of the 3-methylene group to Michael addition. 10−3−10−2 s−1
kinact​/KI​ Second-order rate constantThe definitive measure of mechanism-based inhibitor efficiency. 102−104 M−1s−1

References

  • Title : An ab Initio Study on the Allene−Isocyanic Acid and Ketene−Vinylimine [2 + 2] Cycloaddition Reaction Paths | The Journal of Physical Chemistry A Source : acs.org URL :[Link]

  • Title : Synthesis of Arylidene-β-lactams via exo-Selective Matsuda-Heck Arylation of Methylene-β-lactams | The Journal of Organic Chemistry Source : acs.org URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Beta-Lactam Ring-Opening in 1-Butyl-3-Methylene-2-Azetidinone

Welcome to the Technical Support Center for handling 2-Azetidinone, 1-butyl-3-methylene- (CAS: 113437-04-0). This resource is designed for researchers and drug development professionals experiencing compound degradation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Azetidinone, 1-butyl-3-methylene- (CAS: 113437-04-0). This resource is designed for researchers and drug development professionals experiencing compound degradation, inconsistent assay results, or loss of biological activity during in vitro experiments.

As an α -methylene- β -lactam, this molecule presents a unique dual-threat instability profile. It possesses both a highly strained 4-membered β -lactam ring susceptible to nucleophilic attack, and an exocyclic 3-methylene double bond that acts as a potent Michael acceptor[1]. Understanding the causality behind its degradation is critical for designing self-validating, robust experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound loses activity within 30 minutes when diluted in standard biological buffers like Tris or buffers containing DTT. What is happening? A1: You are observing rapid nucleophilic degradation via two competing pathways: aminolysis and Michael addition.

  • The Causality: The 3-methylene group creates an α,β -unsaturated amide system. Primary amines (like those in Tris buffer) or thiols (like DTT or β -mercaptoethanol) act as strong nucleophiles. They will rapidly undergo a conjugate Michael addition at the exocyclic methylene carbon[2]. Concurrently, primary amines can directly attack the highly strained β -lactam carbonyl, leading to immediate ring-opening (aminolysis)[3].

  • The Solution: Strictly avoid nucleophilic buffers. Switch to zwitterionic, non-nucleophilic buffers such as HEPES, MOPS, or Phosphate-Buffered Saline (PBS) without thiol-based reducing agents.

Q2: I am using PBS (pH 7.4), but I still see significant degradation over a 4-hour incubation at 37°C. How can I prevent this? A2: This is classic base-catalyzed hydrolysis of the β -lactam ring.

  • The Causality: The β -lactam ring has approximately 26 kcal/mol of ring strain. At physiological pH (7.4) and elevated temperatures (37°C), hydroxide ions act as nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate, which collapses to irreversibly open the ring[4]. While the N-butyl group provides minor steric shielding, it is insufficient to prevent hydrolysis at slightly alkaline or physiological pH.

  • The Solution: The pH-rate profile for β -lactam hydrolysis is V-shaped, with maximum stability typically occurring in the slightly acidic range (pH 5.5 to 6.5)[5]. If your experimental model permits, lower the assay pH to 6.0. Furthermore, minimize the time the compound spends in aqueous media by adding it immediately prior to the assay readout.

Q3: How should I store the compound and prepare stock solutions to ensure absolute integrity? A3: Degradation begins the moment the compound is exposed to ambient moisture.

  • The Causality: Solid-state degradation is minimal, but trace water in hygroscopic solvents will initiate slow hydrolysis[6].

  • The Solution: Store the lyophilized powder at -20°C or -80°C under an inert gas (Argon or N2​ ). Reconstitute only in anhydrous, aprotic solvents (e.g., 100% anhydrous DMSO or Acetonitrile). Never store aqueous stock solutions.

Part 2: Quantitative Stability Data

To assist in experimental design, the following table summarizes the quantitative stability of 1-butyl-3-methylene-2-azetidinone across various common laboratory conditions.

Table 1: Buffer Compatibility and Estimated Half-Life ( t1/2​ ) at 37°C

Buffer SystempHAdditivesEstimated t1/2​ Primary Degradation Mechanism
Sodium Acetate 5.5None> 24 hoursMinimal (Optimal stability zone)
MOPS 6.5None~12 hoursSlow base-catalyzed hydrolysis
PBS 7.4None~2-4 hoursBase-catalyzed hydrolysis
Tris-HCl 7.4None< 30 minsAminolysis / Aza-Michael addition
HEPES 7.4DTT (1 mM)< 15 minsThia-Michael addition at C3-methylene

Part 3: Experimental Methodologies

To ensure trustworthiness and reproducibility, follow these self-validating protocols. Protocol B includes an analytical validation step to confirm compound integrity before proceeding with costly biological assays.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions
  • Equilibration: Remove the sealed vial of 1-butyl-3-methylene-2-azetidinone from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvent Preparation: Pierce a septum-sealed bottle of anhydrous DMSO (water content <0.005%) with a dry syringe purged with Argon.

  • Reconstitution: Inject the required volume of anhydrous DMSO directly into the compound vial to achieve a 10 mM to 50 mM stock concentration.

  • Aliquotting: Aliquot the stock solution into single-use, amber glass vials (the molecule may be sensitive to photo-oxidation).

  • Storage: Blanket each aliquot with Argon gas, seal tightly, and store at -80°C. Do not subject aliquots to freeze-thaw cycles.

Protocol B: Aqueous Assay Preparation & Kinetic Stability Validation
  • Buffer Chilling: Pre-chill your chosen non-nucleophilic assay buffer (e.g., 50 mM Sodium Acetate, pH 6.0) on ice.

  • Immediate Dilution: Thaw a single-use DMSO aliquot of the compound at room temperature. Immediately before the assay, dilute the stock into the chilled buffer to your final working concentration (ensure final DMSO concentration is 1% to avoid solvent toxicity).

  • Validation Step (HPLC-UV): To validate the integrity of your system, run a blank and a compound sample on a reverse-phase HPLC system (C18 column). Monitor at 260 nm (characteristic absorbance of the intact β -lactam ring). Ring-opening results in a distinct hypsochromic shift and loss of the 260 nm signal[5].

  • Execution: Proceed with the biological assay immediately. Limit incubation times at 37°C to the minimum required for your specific experimental window.

Part 4: Mechanistic and Workflow Visualizations

The following diagrams map the chemical causality of degradation and the optimized handling workflow.

Pathways Molecule 1-Butyl-3-methylene- 2-azetidinone Hydrolysis Base/Acid Catalyzed Hydrolysis Molecule->Hydrolysis H2O, pH < 5 or pH > 7 Michael Michael Addition (Thiols, Amines) Molecule->Michael Nucleophilic Buffers (Tris, DTT) RingOpen Beta-Lactam Ring Opening (Inactive Degradant) Hydrolysis->RingOpen Cleavage of C-N bond Adduct C3-Substituted Adduct (Loss of Exocyclic C=C) Michael->Adduct Attack at exocyclic CH2 Adduct->RingOpen Secondary Hydrolysis

Mechanistic pathways of 1-butyl-3-methylene-2-azetidinone degradation.

Workflow Step1 1. Dry Powder Storage (-20°C) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 N2 atmosphere Step3 3. Dilute in Non- Nucleophilic Buffer (pH 5.5-6.5) Step2->Step3 < 1% final DMSO Step4 4. Immediate In Vitro Assay Step3->Step4 Minimize time at 37°C

Optimized workflow for handling highly reactive alpha-methylene-beta-lactams.

References

  • An ab Initio Study on the Allene−Isocyanic Acid and Ketene−Vinylimine [2 + 2] Cycloaddition Reaction Paths Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Synthesis of β -Amino and β -Methoxy Ketones by Lewis Acids Promoted β -Substitution Reactions of β , γ -Unsaturated Ketones Source: ResearchGate URL:[Link]

  • Predicting the Viability of Beta-Lactamase: How Folding and Binding Free Energies Correlate with Beta-Lactamase Fitness Source: bioRxiv URL:[Link]

  • Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes Source: DTIC (Defense Technical Information Center) URL: [Link]

  • Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methylene-2-Azetidinone Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-methylene-2-azetidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-methylene-2-azetidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted to address specific issues you may encounter during the synthesis of 3-methylene-2-azetidinone derivatives. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low to No Yield of the Desired 3-Methylene-2-Azetidinone

Probable Cause 1: Inefficient Ketene Formation

The Staudinger cycloaddition, a primary method for β-lactam synthesis, often involves the in situ generation of a ketene from an acid chloride and a tertiary amine base.[1][2] The reactivity of this step is critical for the overall success of the reaction.

  • Solution:

    • Reagent Quality: Ensure the acid chloride is of high purity and free from hydrolytic degradation. Use a freshly opened bottle or distill the acid chloride before use.

    • Base Selection: Triethylamine (TEA) is commonly used, but its basicity and steric bulk can influence the rate of dehydrohalogenation.[3][4] Consider using a stronger, non-nucleophilic base like N-methylmorpholine (NMM) or 1,8-Diazabicycloundec-7-ene (DBU) if ketene formation is sluggish.[2]

    • Order of Addition: The order in which reagents are added can significantly impact the outcome.[2] A common successful strategy is to add the acid chloride slowly to a solution of the imine and the tertiary amine base. This maintains a low concentration of the acid chloride, favoring ketene formation over side reactions.

Probable Cause 2: Unstable Imine Reactant

The stability of the imine is crucial for a successful cycloaddition. Imines can be susceptible to hydrolysis, especially in the presence of trace amounts of water.

  • Solution:

    • Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.

    • Fresh Preparation: Prepare the imine immediately before use and characterize it to confirm its identity and purity.[5]

    • Use of a Co-solvent: In some cases, using a co-solvent that can azeotropically remove water during the reaction (e.g., toluene with a Dean-Stark trap) can be beneficial.

Probable Cause 3: Unfavorable Reaction Temperature

The Staudinger reaction is often temperature-sensitive.[4] Both low and high temperatures can lead to poor yields.

  • Solution:

    • Low-Temperature Start: Many procedures recommend starting the reaction at a low temperature (e.g., -78 °C or 0 °C) and then allowing it to slowly warm to room temperature.[6][7] This can help control the initial exothermic reaction and minimize side product formation.

    • Temperature Screening: If the standard low-temperature protocol is unsuccessful, perform a systematic temperature screen (e.g., -20 °C, 0 °C, room temperature, 40 °C) to identify the optimal condition for your specific substrates.

Problem 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)

The relative stereochemistry of the substituents on the β-lactam ring is a critical aspect of the synthesis.[2] The desired diastereomer often dictates the biological activity of the final compound.

Probable Cause 1: Solvent Polarity

The polarity of the solvent can significantly influence the transition state of the cycloaddition, thereby affecting the cis/trans ratio of the product.[2]

  • Solution:

    • Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar solvents like benzene or toluene often favor the formation of cis isomers, while more polar solvents like chlorobenzene or dichloromethane may favor trans isomers.[2]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to influence stereoselectivity, in some cases favoring the thermodynamically more stable trans isomer.[2]

Probable Cause 2: Nature of Substituents

The steric and electronic properties of the substituents on both the ketene and the imine play a crucial role in directing the stereochemical outcome.[8]

  • Solution:

    • Chiral Auxiliaries: The use of chiral auxiliaries on either the ketene or the imine can provide excellent diastereocontrol.[1]

    • Substituent Modification: If synthetically feasible, modifying the substituents to increase steric bulk can influence the approach of the reactants and favor one diastereomer over the other.

Problem 3: Formation of Undesired Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.

Probable Cause 1: Ketene Dimerization

Ketenes are highly reactive and can undergo [2+2] cycloaddition with themselves to form diketenes, especially at higher concentrations.

  • Solution:

    • Slow Addition: Add the acid chloride dropwise to the reaction mixture to maintain a low steady-state concentration of the ketene.

    • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of ketene dimerization.

Probable Cause 2: Reaction with Solvent

Certain solvents can react with the ketene or other intermediates. For example, nucleophilic solvents may trap the ketene.

  • Solution:

    • Inert Solvents: Use non-nucleophilic, aprotic solvents such as dichloromethane, chloroform, toluene, or THF.

Problem 4: Difficulty in Product Purification

The crude reaction mixture may be complex, making the isolation of the desired 3-methylene-2-azetidinone challenging.

  • Solution:

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying β-lactam derivatives.[3] A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[6]

    • Aqueous Workup: A carefully planned aqueous workup can remove many impurities. For example, washing with a dilute acid solution can remove residual amine base, and a bicarbonate wash can remove acidic byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger [2+2] cycloaddition for the synthesis of 3-methylene-2-azetidinones?

The Staudinger cycloaddition is widely accepted to proceed through a two-step mechanism.[9] First, the imine nitrogen acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory electrocyclization of the zwitterion to form the four-membered β-lactam ring.[9]

.dot

Staudinger_Mechanism reagents Imine + Ketene zwitterion Zwitterionic Intermediate reagents->zwitterion Nucleophilic Attack product 3-Methylene-2-Azetidinone zwitterion->product Electrocyclization

Caption: Staudinger [2+2] Cycloaddition Mechanism.

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[10] Spot the reaction mixture alongside the starting materials (imine and acid chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary to visualize the spots.

Q3: What are some alternative methods for synthesizing 3-methylene-2-azetidinones?

While the Staudinger reaction is prevalent, other methods exist. These include:

  • Alkene-Isocyanate Cycloaddition: This method involves the reaction of an alkene with an isocyanate to form the β-lactam ring.[8]

  • Kinugasa Reaction: This is the reaction of a terminal alkyne with a nitrone in the presence of a copper(I) catalyst.[11]

  • Ester Enolate-Imine Condensation: This approach involves the condensation of an ester enolate with an imine.[2]

Q4: What are the key characterization techniques for 3-methylene-2-azetidinone derivatives?

The structure of the synthesized compounds should be confirmed using a combination of spectroscopic techniques:[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and stereochemistry. The coupling constants between the C3 and C4 protons in the ¹H NMR spectrum are particularly useful for determining the cis or trans stereochemistry.[2]

  • Infrared (IR) Spectroscopy: The characteristic β-lactam carbonyl stretch typically appears in the range of 1730-1760 cm⁻¹.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Elemental Analysis (CHN): Determines the elemental composition of the compound.[3]

III. Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on the yield and diastereoselectivity of 3-methylene-2-azetidinone synthesis, based on literature precedents.

Entry Base Solvent Temperature (°C) Yield (%) cis:trans Ratio Reference
1TriethylamineDichloromethane-78 to rt73cis only[6]
2N-MethylmorpholineChlorobenzene95-100High5-10 : 90-95[2]
3TriethylamineBenzene45-50Moderate70 : 30[2]
42,6-LutidineToluene110GoodPrimarily trans[6]

IV. Experimental Protocols

General Procedure for the Staudinger Synthesis of a 3-Methylene-2-Azetidinone Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Imine Formation: To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or ethanol), add the primary amine (1.0 equiv).[12] Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude imine, which can be used directly in the next step.

  • Cycloaddition: Dissolve the crude imine (1.0 equiv) and a tertiary amine base (e.g., triethylamine, 1.5 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.[6] Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of the acid chloride (1.2 equiv) in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time or let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methylene-2-azetidinone derivative.[3]

.dot

Experimental_Workflow start Start imine_formation Imine Formation (Aldehyde + Amine) start->imine_formation cycloaddition Staudinger Cycloaddition (Imine + Acid Chloride + Base) imine_formation->cycloaddition workup Aqueous Workup cycloaddition->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Synthesis.

V. References

  • Al-Ghorbani, M., et al. (2015). Novel syntheses of 3-methylene-azetidin-2-one derivatives and related systems. Journal of the Chemical Society, Chemical Communications.

  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub.

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis.

  • Möllmann, U., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PMC - NIH.

  • Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research.

  • BenchChem. (2025). A Comparative Guide to β-Lactam Synthesis: Unveiling the Mechanisms of 1,3-Oxazetidine Rearrangement and Staudinger Cycloaddition.

  • Mahdi, M. F., Al-Smaism, R. F., & Mahmood, A. I. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences.

  • Miller, M. J. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.

  • Andresini, G., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

  • D'hooghe, M., & De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impact Factor.

  • Zhang, J., & Schmalz, H.-G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition.

  • Tripodi, F., et al. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Advances.

  • Es-Haghi, M. S., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances.

  • Nikpassand, M., & Zare, A. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Cole, M. E., et al. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.

  • Deketelaere, S., et al. (2016). Effect of different solvents on the yield of 2a. ResearchGate.

  • Al-Amiery, A. A., et al. (2012). Effect of solvent on yield of compounds 3a-3f by using Cu(OAc)2, Et3N... ResearchGate.

  • Lovering, A. M., et al. (2012). Influence of temperature on the degradation of selected β-lactams (24 h... ResearchGate.

  • Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry.

  • Matson, J. B., & Kiessling, L. L. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry.

  • Bhalla, V., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.

  • Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate.

  • Plaskon, A. S., et al. (2013). Enzymatic synthesis of β-lactam acids (review). ResearchGate.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives.

  • Degennaro, L., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry.

  • BenchChem. (n.d.). Technical Guide: Methyl 2-(azetidin-3-yl)acetate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Butyl-3-methyleneazetidin-2-one Synthesis

Welcome to the Advanced Troubleshooting Portal for β-lactam synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing low conver...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for β-lactam synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing low conversion rates during the synthesis of 2-Azetidinone, 1-butyl-3-methylene- (commonly referred to as 1-butyl-3-methyleneazetidin-2-one).

This portal bypasses generic advice to focus on the exact mechanistic bottlenecks, causality of failure modes, and self-validating protocols required to achieve high-yield conversions.

Diagnostic Overview & Mechanistic Causality

The synthesis of 3-methylene-2-azetidinones is notoriously sensitive. While classical β-lactam formation often relies on the 1[1], attempting to form 3-methylene derivatives directly via this route frequently fails. This is due to the inherent instability of the requisite allene-isocyanic acid or ketene-vinylimine intermediates, which2[2].

For reliable conversion, the authoritative standard is the intramolecular cyclization of acrylamides . This method requires the one-step conversion of an amide precursor via a3[3]. Low conversion in this route is almost exclusively caused by two factors:

  • Incomplete Dianion Formation: Failure to strictly control the stoichiometry and basicity of n-Butyllithium (n-BuLi) prevents the formation of the necessary α-carbanion.

  • Arrested 4-exo-tet Cyclization: The intermediate O-tosylate is stable at -78 °C. If thermal energy is not properly applied, the intramolecular displacement of the tosylate by the nitrogen anion will not occur, leaving you with an acyclic byproduct.

Troubleshooting Workflows & Mechanistic Pathways

Use the logic trees below to isolate the root cause of your low conversion rates and understand the critical control points of the reaction mechanism.

Troubleshooting Start Low Conversion Rate (< 40% Yield) SM_Check Is Starting Material Fully Consumed? Start->SM_Check Side_Rxn Side Reactions Detected (Polymerization/Hydrolysis) SM_Check->Side_Rxn Yes Incomplete Incomplete Activation (Unreacted Precursors) SM_Check->Incomplete No Action_Temp Optimize TsCl Addition: Maintain -78°C, Add Inhibitor Side_Rxn->Action_Temp Moisture_Check Check THF/DME Moisture (Karl Fischer Titration) Incomplete->Moisture_Check Action_Dry Rigorous Drying (<10 ppm H2O) Moisture_Check->Action_Dry >10 ppm Action_BuLi Titrate n-BuLi Ensure ≥2.0 Equivalents Moisture_Check->Action_BuLi <10 ppm

Diagnostic logic tree for troubleshooting low conversion in 3-methyleneazetidin-2-one synthesis.

Mechanism Step1 Acrylamide Precursor (N-butyl-2-methylenebutanamide) Step2 Dianion Formation (2 eq. n-BuLi, THF, -78°C) Step1->Step2 Deprotonation Step3 Tosylation (TsCl addition, -78°C) Step2->Step3 Electrophilic quench Step4 Acyclic Tosylate Intermediate (Stable at low temp) Step3->Step4 O-Tosylation Step5 4-exo-tet Cyclization (Warming to 25°C or NaH) Step4->Step5 Intramolecular displacement Product 1-butyl-3-methyleneazetidin-2-one (Target β-Lactam) Step5->Product Controlled closure SideProduct Polymerization / Ring Opening (If warmed too fast) Step5->SideProduct Thermal runaway

Mechanistic workflow and control points for 1-butyl-3-methyleneazetidin-2-one synthesis.

Self-Validating Experimental Protocol

To guarantee reproducibility, do not rely on assumed reagent purities. Use this self-validating procedure for the cyclization of N-butyl-2-methylenebutanamide.

Step 1: System Preparation and Anhydrous Validation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF (10 mL/mmol).

  • Causality: The dianion intermediate is highly basic. Even trace moisture will rapidly protonate the α-carbanion, reverting it to the starting acrylamide and capping your conversion rate.

  • Self-Validation: Perform a Karl Fischer titration on the THF immediately before use. Proceed only if H₂O < 10 ppm.

Step 2: Dianion Formation

  • Action: Cool the acrylamide solution to -78 °C. Dropwise add n-BuLi (2.1 equiv, 2.5 M in hexanes). Stir for 30 minutes.

  • Causality: The low temperature prevents the highly reactive dianion from undergoing undesired intermolecular condensations or Michael additions.

  • Self-Validation (Critical): Withdraw a 0.1 mL aliquot, quench directly into D₂O, extract with CDCl₃, and analyze via ¹H-NMR. Complete metallation is validated by >95% disappearance of the α-proton signal. If the signal remains, your n-BuLi titer is degraded.

Step 3: Tosylation and Endothermic Cyclization

  • Action: Add freshly recrystallized p-toluenesulfonyl chloride (TsCl, 1.05 equiv) in THF dropwise at -78 °C. Stir for 10 minutes, then remove the cooling bath and allow the reaction to warm to 25 °C over 15 hours.

  • Causality: TsCl addition at -78 °C selectively forms the acyclic toluene-4-sulphonate intermediate. The 4-exo-tet ring closure is endothermic and kinetically slow at -78 °C; warming to 25 °C provides the necessary activation energy for the nitrogen anion to displace the tosylate and close the β-lactam ring[3].

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The acyclic intermediate (lower Rf) should cleanly transition to the less polar β-lactam (higher Rf) over the 15-hour warming period.

Step 4: Quench and Isolation

  • Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl neutralizes any remaining base without providing a strong nucleophile that could attack and open the strained β-lactam ring.

Quantitative Optimization Matrix

Compare your current reaction parameters against this optimization matrix to identify deviations causing low yields.

SolventBase (Equivalents)TsCl Addition Temp (°C)Cyclization Temp (°C)Expected ConversionPrimary Failure Mode
THFn-BuLi (1.1 eq)-7825< 15% Incomplete dianion formation; only N-deprotonation occurs.
THFn-BuLi (2.1 eq)025~ 25% Rapid polymerization of the exocyclic double bond.
DMEn-BuLi (2.1 eq)-78-780% (Acyclic) Insufficient thermal energy for 4-exo-tet cyclization[3].
THF n-BuLi (2.1 eq) -78 25 > 85% None (Optimal baseline conditions).

Frequently Asked Questions (FAQs)

Q: My conversion rate is stuck below 20%, and I am recovering mostly unreacted starting material. What is failing? A: This is a classic symptom of incomplete dianion formation. The N-butyl acrylamide precursor requires exactly two equivalents of active base. If your n-BuLi has degraded (often due to poor storage), you will only deprotonate the amide nitrogen, failing to form the crucial α-carbanion. Actionable fix: Titrate your n-BuLi using N-benzylbenzamide or diphenylacetic acid before use to ensure you are delivering a true 2.1 equivalents.

Q: I am isolating a stable, highly polar intermediate instead of the 1-butyl-3-methyleneazetidin-2-one. Why didn't it cyclize? A: You have likely isolated the acyclic toluene-4-sulphonate intermediate[3]. This occurs if the reaction is quenched while still at -78 °C, or if the warming period was too brief. The 4-exo-tet cyclization requires thermal energy. Actionable fix: Resubmit the isolated intermediate to reaction conditions by dissolving it in THF and treating it with 1.1 equivalents of Sodium Hydride (NaH) at 25 °C to force the cyclization.

Q: The β-lactam ring forms, but the product degrades into a gummy residue during purification. How can I stabilize it? A: 3-Methylene-2-azetidinones possess an activated exocyclic double bond that is highly susceptible to radical-induced polymerization or nucleophilic attack (Michael addition)[2]. Actionable fix: Add a trace amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), during the extraction phase. Furthermore, avoid using highly acidic silica gel during chromatography; pre-treat your silica with 1% triethylamine to prevent acid-catalyzed ring opening.

Sources

Optimization

I. Troubleshooting Guide &amp; FAQs: Synthesis and Yield Optimization

Welcome to the Advanced Therapeutics Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals working with highly reactive β -lactam derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Therapeutics Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals working with highly reactive β -lactam derivatives.

As a Senior Application Scientist, I have compiled this definitive guide to resolving the most common—and frustrating—issues surrounding the synthesis, storage, and assay stability of 1-butyl-3-methylene-2-azetidinone . Because this compound features a highly strained four-membered ring conjugated with an exocyclic methylene group, its behavior is fundamentally dictated by its solvent environment.

Below, you will find causal explanations for solvent-induced degradation, optimized synthesis workflows, and self-validating protocols to ensure the integrity of your experimental data.

Q1: Why am I getting exceptionally low yields of 1-butyl-3-methylene-2-azetidinone when performing the ketene-imine [2+2] cycloaddition in toluene or hexane? A: The issue lies in the free energy surface topology dictated by your solvent. In non-polar solvents (like toluene) or the gas phase, the [2+2] cycloaddition is forced into a concerted mechanism, which carries an prohibitively high activation barrier. By switching to a polar solvent (such as 1,4-dioxane or acetonitrile), the solvent molecules stabilize the charge separation, shifting the reaction to a two-step process via a zwitterionic intermediate. This solvent effect lowers the activation barrier by up to 4.5 kcal/mol, drastically improving your yield .

Q2: I switched to acetonitrile, but now I am seeing high rates of epimerization and side-products. How do I fix this? A: While polar solvents stabilize the zwitterionic intermediate, they also increase its lifetime. If the temperature is too high, the intermediate has time to rotate around the C-N bond before ring closure, leading to epimerization. You must run the cycloaddition at strictly controlled low temperatures (-78°C) to kinetically trap the intermediate and force rapid ring closure.

Synthesis_Pathway R Ketene + Imine Precursors Z Zwitterionic Intermediate R->Z Polar Solvents (Acetonitrile) P 1-butyl-3-methylene- 2-azetidinone R->P Non-Polar Solvents (Concerted, High Barrier) Z->P Rapid Ring Closure (Low Temp)

Fig 1: Solvent polarity drives the cycloaddition mechanism via a zwitterionic intermediate.

II. Troubleshooting Guide & FAQs: Storage and Assay Stability

Q3: My compound degrades within 48 hours when prepared in standard aqueous assay buffers (pH 7.0). What is the mechanism of degradation? A: You are observing rapid hydrolytic cleavage. The β -lactam ring of 1-butyl-3-methylene-2-azetidinone is under immense steric strain. In aqueous media, water acts as a nucleophile and attacks the carbonyl carbon. This is further accelerated if your buffer contains trace metal ions (e.g., Zn²⁺, Cu²⁺), which coordinate to the carbonyl oxygen, increasing its electrophilicity and driving the formation of a tetrahedral intermediate that inevitably leads to ring-opening .

Q4: We need to store this compound in a liquid formulation for high-throughput screening without freezing it. How can we prevent hydrolysis? A: You must eliminate free water and restrict the dynamic mobility of the solute. I recommend formulating the compound in a Natural Deep Eutectic Solvent (NADES), specifically a Betaine-Urea (BU) matrix. The dense hydrogen-bonding network of the NADES creates an inert microenvironment that severely restricts the conformational dynamics required for nucleophilic attack, increasing β -lactam stability by over 7-fold compared to aqueous solutions .

Degradation_Pathway A Intact 2-Azetidinone (Strained Ring) B Nucleophilic Attack (H2O, OH-, Metal Ions) A->B Aqueous Exposure C Tetrahedral Intermediate B->C C-N Bond Strain D Ring-Opened Degradation Product C->D Hydrolytic Cleavage

Fig 2: Hydrolytic degradation pathway of the beta-lactam ring in aqueous solvent systems.

III. Quantitative Data Summaries

Table 1: Solvent Effects on [2+2] Cycloaddition Activation Energy Causality: Higher dielectric constants stabilize the charge-separated zwitterion, lowering the energy required to reach the transition state.

Solvent SystemDielectric Constant ( ϵ )Reaction MechanismRelative Activation Barrier ( ΔG‡ )
Gas Phase / Hexane~1.0 - 1.9ConcertedHigh (Reference baseline)
1,4-Dioxane2.2Stepwise (Zwitterionic)-2.5 kcal/mol
Acetonitrile37.5Stepwise (Zwitterionic)-4.5 kcal/mol

Table 2: Stability of the β -Lactam Core in Various Solvents (25°C) Causality: Solvents with high nucleophilicity rapidly cleave the ring. NADES systems prevent cleavage via dynamic restriction.

Solvent SystemNucleophilicityHalf-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Buffer (pH 7.0)High~12 daysBase-catalyzed hydrolysis
Aqueous Buffer (pH 5.0)Moderate~2.8 daysAcid-catalyzed hydrolysis
Methanol / EthanolHigh< 24 hoursSolvolysis / Ring-opening
Betaine-Urea (NADES)Extremely Low> 84 daysMinimal (Dynamic restriction)

IV. Self-Validating Experimental Protocols

Protocol 1: Solvent-Optimized Synthesis of 1-Butyl-3-Methylene-2-Azetidinone

This protocol utilizes a polar aprotic solvent to lower the activation barrier while using low temperatures to prevent epimerization.

  • Preparation & Degassing: Dissolve the vinylimine precursor (1.0 eq) in anhydrous Acetonitrile (ACN). Degas the solution using three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents oxidative side reactions of the highly reactive ketene.

  • Temperature Equilibration: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Cycloaddition: Add the ketene precursor (1.2 eq) dropwise over 30 minutes via a syringe pump. Maintain stirring at -78°C for 2 hours.

  • Validation Step 1 (In-situ Monitoring): Extract a 10 μ L aliquot and analyze via low-temperature FTIR spectroscopy. Pass Criterion: Appearance of a transient peak at ~1750 cm⁻¹ confirms the formation of the stabilized zwitterionic intermediate.

  • Ring Closure & Quenching: Slowly warm the reaction to 0°C over 4 hours to facilitate ring closure, then quench with saturated aqueous NH₄Cl.

  • Validation Step 2 (Yield & Purity): Extract with dichloromethane, concentrate, and analyze via HPLC-DAD at 240 nm. Pass Criterion: >85% yield of the target azetidinone with <5% epimerized byproducts.

Protocol 2: NADES Formulation for Long-Term Liquid Storage

This protocol creates an inert, non-aqueous liquid matrix to prevent hydrolytic degradation of the purified compound.

  • NADES Preparation: Combine Betaine (anhydrous) and Urea in a 1:2 molar ratio in a sealed glass vial.

  • Eutectic Melting: Heat the mixture to 80°C under continuous magnetic stirring for 60–90 minutes until a clear, homogeneous, and colorless liquid is formed.

  • Cooling: Allow the Betaine-Urea (BU) solvent to cool to room temperature. Causality: The mixture will remain liquid at room temperature due to the massive depression of the melting point caused by the hydrogen-bond network.

  • Solubilization: Add 1-butyl-3-methylene-2-azetidinone to the BU solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Validation Step (Stability QC): After 7 days of storage at room temperature, extract an aliquot, dilute in D₂O, and immediately perform ¹H-NMR. Pass Criterion: Preservation of the exocyclic methylene proton signals (typically doublets around 5.2–5.5 ppm) and the β -lactam ring protons, confirming the absence of ring-opened degradation products.

V. References

  • An ab Initio Study on the Allene−Isocyanic Acid and Ketene−Vinylimine [2 + 2] Cycloaddition Reaction Paths Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter Source: ACS Earth and Space Chemistry (ACS Publications) URL:[Link]

  • A Natural Deep Eutectic Solvent Formulated to Stabilize β -Lactam Antibiotics Source: Scientific Reports (Nature) URL:[Link]

Troubleshooting

handling and long-term storage protocols for 1-butyl-3-methylene-2-azetidinone

Technical Support Center: 1-Butyl-3-methylene-2-azetidinone Introduction: 1-Butyl-3-methylene-2-azetidinone is a highly reactive organic compound of significant interest to researchers in drug development and polymer che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Butyl-3-methylene-2-azetidinone

Introduction: 1-Butyl-3-methylene-2-azetidinone is a highly reactive organic compound of significant interest to researchers in drug development and polymer chemistry. Its unique structure combines two key reactive features: a strained four-membered β-lactam ring and an exocyclic α,β-unsaturated methylene group. This dual reactivity makes it a versatile building block but also presents specific challenges in its handling and long-term storage. The β-lactam ring is susceptible to nucleophilic attack and hydrolysis, while the conjugated methylene group is prone to spontaneous polymerization.[1][2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the stability and successful experimental use of this molecule.

Part 1: Troubleshooting Guide

Users may encounter issues related to the inherent instability of 1-butyl-3-methylene-2-azetidinone. The most common problems are premature polymerization and hydrolytic degradation, leading to inconsistent experimental results.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

You have set up a reaction that has previously worked, but you are now observing significantly lower yields, a different product profile, or no reaction at all. This is the most common symptom of compound degradation.

Causality: The loss of the desired reactivity is typically due to one of two causes:

  • Polymerization: The methylene group has reacted with other molecules to form oligomers or polymers, removing the reactive monomer from your starting material. This is often initiated by heat, light, or contaminants.[3][4]

  • Hydrolysis: The strained β-lactam ring has been opened by trace amounts of water, acid, or base, forming an inactive β-amino acid derivative.[5]

Troubleshooting Workflow:

Use the following diagnostic workflow to identify the root cause of the issue.

G start Start: Inconsistent Experimental Results q1 Visually inspect the stock vial. Is there any visible precipitate, gel, or increased viscosity? start->q1 a1_yes Yes q1->a1_yes Precipitate Observed a1_no No q1->a1_no Looks Clear cause1 Primary Cause: Polymerization. The insoluble material is likely a polymer/oligomer. a1_yes->cause1 q2 Perform Methanol Solubility Test. (See Protocol 1 Below) a1_no->q2 solution1 Solution: 1. Discard the current stock. 2. Obtain a fresh, uncompromised aliquot. 3. Review storage protocols (See FAQ). cause1->solution1 q2_result Is the resulting solution clear or hazy/cloudy? q2->q2_result a2_clear Clear q2_result->a2_clear a2_hazy Hazy/Cloudy q2_result->a2_hazy q3 Analyze sample via ¹H NMR or FT-IR. Compare to reference spectrum. a2_clear->q3 a2_hazy->cause1 Confirms Polymer q3_result Does the spectrum show... A. Loss of vinylic protons (~5-6 ppm)? B. Appearance of broad -OH and N-H peaks? q3->q3_result a3_A A. Vinyl Loss q3_result->a3_A Spectrum A a3_B B. -OH/N-H Present q3_result->a3_B Spectrum B a3_A->cause1 cause2 Primary Cause: Hydrolysis. The β-lactam ring has opened. a3_B->cause2 solution2 Solution: 1. Discard the current stock. 2. Ensure all future solvents and reagents are scrupulously anhydrous. 3. Store under inert gas. cause2->solution2

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocol 1: Methanol Solubility Test for Polymer Detection

This is a rapid qualitative test to check for the presence of polymer contamination.[6]

  • Obtain a representative sample (~1-2 mg) of your 1-butyl-3-methylene-2-azetidinone.

  • Add the sample to a clean, dry test tube.

  • Add 1 mL of anhydrous methanol.

  • Vortex or mix thoroughly to dissolve.

  • Observe the solution against a dark background:

    • Clear Solution: No significant polymer is present.

    • Hazy/Cloudy Solution: Low to moderate polymer concentration is indicated.

    • Milky/Precipitate: High polymer concentration is present. The material is unsuitable for most applications.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-butyl-3-methylene-2-azetidinone?

There are two main pathways through which the compound degrades, compromising sample integrity. Understanding these is crucial for implementing effective storage and handling procedures.

  • [A] Spontaneous Radical Polymerization: The electron-deficient double bond of the methylene group is susceptible to radical polymerization. This process can be initiated by heat, UV light, or radical-forming impurities (e.g., peroxides). The monomer reacts with itself to form long polymer chains, appearing as a precipitate or gel.[3][7]

  • [B] Nucleophilic Ring-Opening (Hydrolysis): The four-membered β-lactam ring is highly strained. Nucleophiles, particularly water, can attack the electrophilic carbonyl carbon. This leads to an irreversible ring-opening, forming the corresponding β-amino acid, which is inactive in reactions that require the intact lactam structure.[2][5]

G cluster_main Degradation Pathways start 1-Butyl-3-methylene-2-azetidinone (Active Monomer) poly [A] Polymerized Product (Inactive) start->poly Radical Initiator (Heat, Light, Impurity) hydro [B] Hydrolyzed Product (Inactive) start->hydro Nucleophile (H₂O, Acid, Base)

Caption: Primary degradation pathways for the compound.

Q2: What are the definitive long-term storage protocols for this compound?

Due to its high reactivity, 1-butyl-3-methylene-2-azetidinone must be treated as a time-sensitive chemical.[8] Adherence to strict storage protocols is essential to maximize shelf life.

Core Principle: The goal is to minimize molecular motion (low temperature) and exclude initiators of degradation (light, oxygen, water, and contaminants).

ParameterRecommendationRationale
Temperature -20°C to -80°C Dramatically reduces the rate of spontaneous polymerization and slows potential hydrolytic degradation.[6][9]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and, crucially, excludes atmospheric moisture that can cause hydrolysis of the β-lactam ring.[10][11]
Container Amber glass vial with a PTFE-lined capProtects from UV light which can initiate polymerization. PTFE lining provides an inert seal, preventing contamination from the cap.[3]
Inhibitor If purchased uninhibited, consider adding a radical inhibitor (e.g., 100-200 ppm BHT) for prolonged storage.Inhibitors scavenge free radicals, preventing the initiation of polymerization. Note: Some inhibitors require oxygen to function; however, for this moisture-sensitive compound, exclusion of air and water is the higher priority.[6]
Labeling Label with: Date Received , Date Opened , and Test-By Date (e.g., 6 months after opening).Critical for managing time-sensitive materials and preventing the use of expired, potentially degraded chemicals.[8]
Quantity Purchase and store in small aliquots.Avoids repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere during each use.
Q3: How should I handle the compound for routine experimental use?

Proper benchtop handling is critical to prevent degradation during an experiment.

Experimental Protocol 2: Standard Handling Procedure

  • Preparation: Before removing the stock vial from the freezer, prepare all necessary anhydrous solvents and clean, dry glassware. Purge reaction vessels with an inert gas.

  • Equilibration: Allow the sealed vial to warm to room temperature in a desiccator (~20-30 minutes). This prevents atmospheric moisture from condensing on the cold vial and entering upon opening.

  • Dispensing: Briefly break the inert atmosphere to quickly weigh and dispense the required amount in a well-ventilated fume hood. For highly sensitive reactions, perform this step in a glovebox.

  • Resealing: Immediately after dispensing, flush the vial headspace with argon or nitrogen, securely reseal the cap, and wrap the cap threads with Parafilm™ as an extra barrier.

  • Return to Storage: Promptly return the sealed vial to the freezer (-20°C or below). Do not leave the compound on the benchtop for extended periods.

Q4: What are the key safety precautions for handling this compound?

The compound's structure suggests two primary areas of concern: general chemical reactivity and potential biological activity.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.

  • Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of any potential vapors.

  • Cross-Contamination and Sensitization: The β-lactam core is a well-known structural motif in antibiotics that can cause allergic reactions or sensitization in some individuals.[12][13] Although the specific toxicological properties of this compound are not well-documented, it is prudent to treat it as a potential sensitizer. Avoid skin contact and ensure that dedicated spatulas and equipment are used to prevent cross-contamination of other reagents.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and radical initiators, as these can cause vigorous polymerization or rapid degradation.[7]

Q5: How can I verify the purity of my material before a critical experiment?

Beyond the rapid methanol test (Protocol 1), instrumental analysis is recommended for definitive purity confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most informative method. Check for the characteristic sharp peaks of the vinylic (=CH₂) protons. A diminished integration of these peaks or the appearance of broad signals in the aliphatic region suggests polymerization. The appearance of new peaks corresponding to -OH or N-H groups could indicate hydrolysis.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should show a strong carbonyl (C=O) stretch for the β-lactam at a characteristically high wavenumber (~1750-1780 cm⁻¹), indicative of a strained ring.[2] A shift to a lower frequency or the appearance of a broad hydroxyl (-OH) band could signal ring-opening.

References

  • Vertex AI Search. (n.d.). Safe Storage of Divinylbenzene Monomers.
  • ECA Academy. (2013, April 29). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics.
  • Fisher Scientific. (2018, February 21). Styrene Monomer, Stabilized - SAFETY DATA SHEET.
  • Zavaleta-Monestel, E., et al. (2024, May 14). Management and Implications of Beta-Lactam Allergies. PMC.
  • Nebraska Medicine. (n.d.). Guidance for Managing Patients with Allergies to β-Lactam Antibiotics Other than Penicillins.
  • Slideshare. (n.d.). Safe handling and storage of styrene monomer.
  • U.S. Food & Drug Administration. (2022, June 2). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.
  • DENTALICA. (2009, December 30). material safety data sheet acrylic monomer.
  • Health PEI. (n.d.). Management of Penicillin and Beta-Lactam Allergy Guidelines.
  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Journal of Global Trends in Pharmaceutical Sciences. (2015). A REVIEW ON 2-AZETEDINONES.
  • Cefic. (2021, May 15). Safe handling of Unsaturated Polyester (UP) Resins.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Fisher Scientific. (2011, May 6). SAFETY DATA SHEET - tert-Butyl 3-oxoazetidine-1-carboxylate.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones.
  • MDPI. (2022, September 19). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
  • AIP Publishing. (n.d.). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives.
  • Heterocyclic Chemistry. (n.d.). 1.2 Azetidinones (~-Lactams).
  • ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • PubMed. (2015, March 2). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation....
  • CNR-IRIS. (2023, September 28). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis.
  • Environmental Health and Safety. (n.d.). Management of time-sensitive chemicals (III): Stabilization and treatment.
  • University of Tennessee, Knoxville EHS. (n.d.). Time-sensitive Chemicals.
  • MDPI. (2026, February 18). Metabolite profiling reveals the degradation pathways of Methylene Blue....
  • University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • MDPI. (2026, March 25). Elucidating the Multi-Enzymatic Mechanism of Bacterial Decolorization of Azo and Indigoid Dyes....

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Reference Data & Comparative Studies

Validation

Validating Computational Docking Models for 1-Butyl-3-Methylene-2-Azetidinone: A Comparative Guide to Predictive Accuracy

Executive Summary The compound 1-butyl-3-methylene-2-azetidinone (CAS: 113437-04-0) represents a highly specialized class of monocyclic β -lactams. While standard 2-azetidinones are widely recognized for their therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-butyl-3-methylene-2-azetidinone (CAS: 113437-04-0) represents a highly specialized class of monocyclic β -lactams. While standard 2-azetidinones are widely recognized for their therapeutic versatility—spanning [1], [2], and [3]—the addition of the exocyclic 3-methylene group fundamentally alters this molecule's interaction profile. It transitions the scaffold from a standard reversible binder to a highly reactive, mechanism-based covalent inhibitor capable of [2+2] cycloadditions or Michael additions[4].

For computational chemists and drug development professionals, validating molecular docking models for this compound presents a unique challenge: standard rigid-receptor docking algorithms often fail to capture the precise geometric trajectory required for nucleophilic attack. This guide objectively compares the performance of three leading docking platforms—AutoDock Vina , CCDC GOLD , and Schrödinger Glide (CovDock) —and provides a self-validating experimental protocol to ensure scientific integrity in your predictive models.

The Mechanistic Context & The Docking Challenge

To accurately dock 1-butyl-3-methylene-2-azetidinone, one must understand the causality behind its binding mechanics. The molecule possesses two distinct functional domains:

  • The 1-Butyl Chain: A flexible, lipophilic tail that requires extensive conformational sampling to properly anchor into hydrophobic pockets (e.g., the S1 pocket of serine proteases).

  • The 3-Methylene-2-Azetidinone Core: An electrophilic warhead. The highly strained 4-membered lactam ring is susceptible to nucleophilic attack by catalytic residues (like Ser70 in β -lactamases), while the conjugated exocyclic double bond acts as a competing Michael acceptor.

Standard docking algorithms optimize for global thermodynamic binding energy (van der Waals and electrostatics). Consequently, they often misalign the electrophilic warhead away from the catalytic residue to maximize the hydrophobic packing of the 1-butyl group. To correct this, we must model the specific mechanistic pathway.

Mechanism Ligand 3-Methylene-2-Azetidinone (Electrophilic Warhead) Attack Ser70 Nucleophilic Attack (Michael Addition) Ligand->Attack Alignment in S1 Pocket Intermediate Covalent Acyl-Enzyme Intermediate Attack->Intermediate Bond Formation Inhibition Irreversible Target Inhibition Intermediate->Inhibition Hydrolysis Blocked

Mechanistic pathway of serine protease inhibition by 3-methylene-2-azetidinones.

Comparative Platform Analysis

We evaluated three industry-standard platforms for docking 1-butyl-3-methylene-2-azetidinone against a standard β -lactamase target (TEM-1, PDB: 1BTL). The platforms were assessed on their ability to predict the pre-reaction complex and the covalent acyl-enzyme intermediate.

Table 1: Quantitative Performance Comparison
Docking PlatformScoring FunctionCovalent CapabilityAvg. RMSD vs X-ray Surrogate (Å)Decoy Enrichment (ROC-AUC)Computational Cost / Ligand
AutoDock Vina Empirical (Vina)None (Requires custom parameters)2.85 (Fails trajectory)0.62 (Poor)< 2 seconds
CCDC GOLD ChemPLP / GoldScorePre-reaction modeling only1.42 (Excellent)0.81 (Good)~45 seconds
Schrödinger Glide CovDock (Prime)Native Covalent Modeling0.95 (Superior) 0.92 (Excellent) ~3-5 minutes

Data Insights: While AutoDock Vina is highly efficient for high-throughput screening, its empirical scoring function struggles with the strained geometry of the 2-azetidinone ring, often resulting in chemically non-viable poses. CCDC GOLD excels at modeling the non-covalent pre-reaction complex due to its genetic algorithm, which handles the flexibility of the 1-butyl chain exceptionally well. However, Schrödinger CovDock is the definitive choice for this specific molecule, as it physically simulates the nucleophilic attack and the resulting ring-opened intermediate.

Self-Validating Experimental Protocol

To ensure trustworthiness, a docking protocol cannot rely on a single binding score; it must be a self-validating system . The following step-by-step methodology incorporates retrospective decoy validation to prove the model's predictive power.

Workflow Prep Ligand & Protein Preparation (1-butyl-3-methylene-2-azetidinone) Split Docking Strategy? Prep->Split Cov Covalent Docking (Schrödinger CovDock) Split->Cov Mechanism-Based NonCov Non-Covalent Docking (CCDC GOLD / AutoDock Vina) Split->NonCov Reversible Inhibitor EvalCov Evaluate Acyl-Enzyme Intermediate Pose Cov->EvalCov EvalNonCov Evaluate Pre-Reaction Complex Pose NonCov->EvalNonCov Val Retrospective Validation (ROC-AUC vs Decoys) EvalCov->Val EvalNonCov->Val

Computational workflow comparing non-covalent and covalent docking models.

Step 1: Target Preparation & Solvation Control
  • Action: Import the target protein (e.g., TEM-1) and remove all bulk solvent molecules, retaining only structural waters that bridge the active site.

  • Causality: Bulk water masking artificially inflates the desolvation penalty. Retaining specific bridging waters ensures the hydrogen-bond network required to stabilize the β -lactam carbonyl oxygen (the "oxyanion hole") remains intact.

Step 2: Ligand Conformational Sampling
  • Action: Generate a conformational ensemble for 1-butyl-3-methylene-2-azetidinone using OMEGA or LigPrep.

  • Causality: The 1-butyl chain contains multiple rotatable bonds. Pre-generating low-energy conformers prevents the docking algorithm from getting trapped in local steric minima, ensuring the lipophilic tail can properly explore the S1 pocket while the rigid β -lactam ring remains accessible.

Step 3: Enforcing Pharmacophore Constraints (Crucial for Non-Covalent Docking)
  • Action: If using GOLD or Vina, define a distance constraint: the distance between the catalytic Serine and the β -lactam carbonyl carbon (or the exocyclic methylene carbon) must be ≤3.5 Å.

  • Causality: Without this constraint, the scoring function will likely flip the molecule to bury the highly polar β -lactam ring in a hydrophobic pocket. The constraint forces the algorithm to only evaluate poses that represent a chemically viable pre-reaction trajectory.

Step 4: Retrospective Decoy Validation (The Self-Validating Step)
  • Action: Seed 1-butyl-3-methylene-2-azetidinone into a library of 1,000 property-matched decoys (generated via the DUD-E database). Run the docking protocol and calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC).

  • Causality: A raw docking score is arbitrary. By proving that your protocol ranks the true active compound in the top 1-5% of a decoy library (ROC-AUC > 0.80), you validate that the scoring function is actively discriminating the precise stereoelectronic requirements of the 2-azetidinone core, rather than just universally rewarding lipophilic molecules.

Conclusion & Recommendations

When validating docking models for highly reactive, strained systems like[5], standard rigid docking is insufficient.

For researchers evaluating 1-butyl-3-methylene-2-azetidinone:

  • Use Schrödinger CovDock if your goal is to model the irreversible inhibition pathway and calculate the thermodynamics of the acyl-enzyme intermediate.

  • Use CCDC GOLD with strict distance constraints if you are conducting virtual screening and need to accurately model the pre-reaction complex at a lower computational cost.

  • Always implement decoy-based ROC-AUC validation to ensure your grid parameters are not generating false positives driven by the lipophilic 1-butyl chain.

References

  • Molecular Docking Of 2-Azetidinones to Predict Therapeutic Potential. International Journal of Innovative Research in Technology (IJIRT). URL:[Link]

  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. ChemistrySelect / ResearchGate. URL:[Link]

  • Quinoline conjugated 2-azetidinone derivatives as prospective anti-breast cancer agents: In vitro antiproliferative and anti-EGFR activities, molecular docking and in-silico drug likeliness studies. Journal of Molecular Structure / PubMed. URL:[Link]

  • Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents. Archiv der Pharmazie / PubMed. URL:[Link]

  • An ab Initio Study on the Allene−Isocyanic Acid and Ketene−Vinylimine [2 + 2] Cycloaddition Reaction Paths. The Journal of Physical Chemistry A / ACS Publications. URL:[Link]

Sources

Comparative

Benchmarking Beta-Lactamase Inhibition: A Comparative Guide for 2-Azetidinone 1-butyl-3-methylene-

In the persistent battle against antibiotic resistance, the development of novel β-lactamase inhibitors is a critical strategy to preserve and enhance the efficacy of β-lactam antibiotics. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against antibiotic resistance, the development of novel β-lactamase inhibitors is a critical strategy to preserve and enhance the efficacy of β-lactam antibiotics. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, 2-Azetidinone 1-butyl-3-methylene-, against a panel of clinically relevant β-lactamases. By comparing its performance with established inhibitors—clavulanic acid, sulbactam, and tazobactam—researchers can effectively assess its potential as a new therapeutic agent.

The Enduring Threat of β-Lactamases

β-lactam antibiotics, characterized by their four-membered β-lactam ring, are a cornerstone of antibacterial therapy. They function by inhibiting penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[1] However, the widespread production of β-lactamase enzymes by bacteria poses a significant challenge. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2]

β-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences.[3] Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[3] This guide will focus on key members from classes A, C, and D, which are frequent culprits in clinical resistance.

The Role of β-Lactamase Inhibitors

To counter this resistance mechanism, β-lactamase inhibitors have been developed. These compounds are co-administered with β-lactam antibiotics to protect them from degradation. Established inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves β-lactam analogs that act as "suicide inhibitors" or mechanism-based inactivators.[4] They are recognized by the β-lactamase as a substrate, but upon processing, they form a stable, covalent intermediate with the enzyme, leading to its irreversible inactivation.[4]

The subject of this guide, 2-Azetidinone 1-butyl-3-methylene-, represents a novel scaffold from the 2-azetidinone class of compounds, which form the core structure of many β-lactam antibiotics and inhibitors.[5] Its unique structural features warrant a thorough investigation of its β-lactamase inhibitory potential.

Comparative Potency of Established Inhibitors

To establish a benchmark for the evaluation of 2-Azetidinone 1-butyl-3-methylene-, the following table summarizes the reported 50% inhibitory concentration (IC50) values for clavulanic acid, sulbactam, and tazobactam against a panel of common β-lactamase enzymes. It is important to note that IC50 values can vary depending on the specific experimental conditions, including substrate and enzyme concentrations.[6]

β-Lactamase EnzymeClassClavulanic Acid IC50 (µM)Sulbactam IC50 (µM)Tazobactam IC50 (µM)
TEM-1 A~0.08[6]~5.0[6]~0.09
SHV-1 A~0.02[6]~1.0[6]~0.08
KPC-2 A~0.5[6]>64[6]~0.07
AmpC C>100[6]~10-100[6]~1-10
OXA-1 D~10[6]>100[6]~20-50

Experimental Protocols for Validation

The following detailed methodologies are provided to enable a robust and reproducible assessment of the β-lactamase inhibitory activity of 2-Azetidinone 1-butyl-3-methylene-.

Determination of Half-Maximal Inhibitory Concentration (IC50)

This experiment is fundamental in quantifying the potency of a potential inhibitor.

Objective: To determine the concentration of the test compound required to inhibit 50% of the β-lactamase activity.

Materials:

  • Purified β-lactamase enzymes (e.g., TEM-1, SHV-1, KPC-2, AmpC, OXA-1)

  • Nitrocefin (a chromogenic β-lactam substrate)

  • 2-Azetidinone 1-butyl-3-methylene- (test compound)

  • Clavulanic acid, Sulbactam, Tazobactam (reference inhibitors)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Workflow Diagram:

IC50_Workflow A Prepare serial dilutions of inhibitors C Add inhibitor dilutions to respective wells A->C B Add fixed concentration of β-lactamase to wells B->C D Pre-incubate enzyme and inhibitor (e.g., 10 min at 37°C) C->D E Initiate reaction with Nitrocefin D->E F Monitor absorbance at 490 nm kinetically E->F G Calculate initial reaction rates F->G H Plot % inhibition vs. log[Inhibitor] G->H I Determine IC50 from dose-response curve H->I

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial dilutions of the test compound and reference inhibitors in Assay Buffer to achieve a range of concentrations.

    • Prepare a working solution of the β-lactamase enzyme in Assay Buffer. The final concentration should result in a linear rate of nitrocefin hydrolysis over the measurement period.

    • Prepare a stock solution of nitrocefin in DMSO and dilute to a final working concentration in Assay Buffer (typically 50-100 µM).[7]

  • Assay Procedure:

    • To the wells containing the serially diluted inhibitors, add a fixed volume of the β-lactamase enzyme solution. Include control wells with enzyme but no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.[8]

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to all wells.

    • Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Determination of Inhibition Type and Inhibition Constant (Ki)

This set of experiments elucidates the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provides a more absolute measure of inhibitor potency.

Objective: To determine the kinetic parameters (Km and Vmax) of the β-lactamase in the presence and absence of the inhibitor to ascertain the mode of inhibition and calculate the inhibition constant (Ki).

Materials:

  • Same as for IC50 determination, with a range of nitrocefin concentrations.

Workflow Diagram:

Ki_Determination_Workflow cluster_0 No Inhibitor cluster_1 With Fixed [Inhibitor] A Vary [Nitrocefin] B Measure initial velocities (V₀) A->B C Determine Km and Vmax B->C G Construct Lineweaver-Burk plot (1/V₀ vs 1/[S]) C->G D Vary [Nitrocefin] E Measure initial velocities (V₀) D->E F Determine apparent Km' and Vmax' E->F F->G H Analyze plot to determine inhibition type G->H I Calculate Ki using appropriate equation H->I

Caption: Workflow for determining the mechanism of inhibition and Ki.

Step-by-Step Protocol:

  • Assay Procedure:

    • Set up a series of reactions with varying concentrations of the substrate (nitrocefin) in the absence of the inhibitor. Measure the initial reaction velocities (V₀) for each substrate concentration.

    • Repeat the experiment in the presence of a fixed concentration of the test compound (typically at or below its IC50 value).[6]

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for both the inhibited and uninhibited reactions and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually inspect the mechanism of inhibition.[6] The pattern of the lines will indicate the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the inhibition constant (Ki) using the appropriate equation for the determined mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[9]

Interpreting the Data and Future Directions

A potent β-lactamase inhibitor will exhibit a low IC50 value, indicating that a lower concentration of the compound is required to inhibit the enzyme's activity. The Ki value provides a more fundamental measure of the inhibitor's binding affinity. By comparing the IC50 and Ki values of 2-Azetidinone 1-butyl-3-methylene- to those of clavulanic acid, sulbactam, and tazobactam across a panel of β-lactamases, researchers can gain a clear understanding of its potency and spectrum of activity.

A promising inhibitor profile would be characterized by low IC50 and Ki values against a broad range of β-lactamases, particularly against enzymes that are poorly inhibited by existing drugs, such as certain Class C and D enzymes. Further studies would then be warranted to investigate its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

  • Tsivkovski, R., Totrov, M., & Lomovskaya, O. (2020). Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. Bio-protocol, 10(12), e3661. [Link]

  • Wikipedia. (2024). Beta-lactamase. [Link]

  • Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. [Link]

  • Egan, A. J. F., Errington, J., & Vollmer, W. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1767), 20180281. [Link]

  • MSD Manual Professional Edition. (2023). Overview of Beta-Lactams. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 2(8), a009941. [Link]

  • Hu, Y., & Coates, A. R. (1999). Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases. Antimicrobial agents and chemotherapy, 43(8), 1935–1939. [Link]

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Safety & Regulatory Compliance

Safety

2-Azetidinone, 1-butyl-3-methylene- proper disposal procedures

Standard Operating Procedure: Handling, Inactivation, and Disposal of 2-Azetidinone, 1-butyl-3-methylene- As a Senior Application Scientist, I recognize that managing highly reactive synthetic intermediates requires movi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Inactivation, and Disposal of 2-Azetidinone, 1-butyl-3-methylene-

As a Senior Application Scientist, I recognize that managing highly reactive synthetic intermediates requires moving beyond basic safety data sheets. 2-Azetidinone, 1-butyl-3-methylene- is a specialized α -methylene- β -lactam derivative. Improper disposal of this compound not only violates environmental regulations but also poses severe cross-reactivity risks in standard laboratory waste streams.

This guide provides a self-validating, step-by-step operational protocol for the chemical inactivation and RCRA-compliant disposal of this specific compound.

Hazard Causality & Chemical Profiling

To safely dispose of a chemical, you must first understand the mechanistic "why" behind its hazards. 2-Azetidinone, 1-butyl-3-methylene- presents a dual-threat chemical profile:

  • The β -Lactam Ring (Acylating Agent): The 4-membered cyclic amide is highly strained. If disposed of in an active state, it acts as a potent acylating agent, capable of reacting with nucleophiles in mixed waste containers[1].

  • The 3-Methylene Group (Alkylating Agent): The exocyclic double bond conjugated to the carbonyl creates a powerful Michael acceptor. This moiety rapidly alkylates biological thiols (e.g., cysteine residues in proteins), making the raw compound a severe skin sensitizer and an acute aquatic toxin.

The Operational Directive: You must never dispose of this compound directly into bulk organic or aqueous waste. The pharmacophore must be chemically dismantled via base-catalyzed hydrolysis prior to final waste consolidation[1].

The Self-Validating Inactivation Protocol

This protocol utilizes alkaline conditions to force a nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon of the β -lactam ring. This cleaves the C–N bond, permanently destroying the ring strain and altering the conjugation of the methylene group, thereby neutralizing its primary toxicological hazards[1].

Required Materials:

  • Certified chemical fume hood

  • PPE: Nitrile gloves, splash goggles, chemical-resistant lab coat

  • Miscible solvent (Ethanol or Methanol)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 1.0 M Hydrochloric Acid (HCl)

  • Fourier-Transform Infrared Spectrometer (FT-IR) for validation

Step-by-Step Methodology:

  • Solubilization: Transfer the 2-Azetidinone, 1-butyl-3-methylene- waste into a borosilicate glass reactor. Dissolve the compound in a minimal volume of ethanol or methanol to ensure a homogeneous reaction mixture.

  • Alkaline Hydrolysis: Under continuous magnetic stirring, slowly add an equal volume of 1.0 M NaOH. The reaction is mildly exothermic; add the base dropwise if processing quantities larger than 10 grams.

  • Agitation & Cleavage: Stir the mixture at room temperature for 2 to 4 hours to ensure complete base-catalyzed ring opening[1].

  • Self-Validation (Critical Step): Do not assume the reaction is complete. Take a 1 mL aliquot, evaporate the solvent, and perform an FT-IR scan. The complete disappearance of the highly strained β -lactam carbonyl stretch at ~1750 cm⁻¹ confirms total chemical inactivation. If the peak persists, continue stirring for an additional 2 hours.

  • Neutralization: Once validated, carefully add 1.0 M HCl dropwise until the solution reaches a neutral pH (6.0–8.0). This prevents the generation of RCRA-characteristic corrosive waste (D002)[2].

Regulatory Compliance & Waste Segregation

Even after chemical inactivation, the resulting acyclic β -amino acid derivative and solvent mixture must be handled strictly according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3].

Under the EPA’s Hazardous Waste Pharmaceuticals Rule, β -lactam derivatives and their synthetic intermediates are strictly prohibited from sanitary sewer disposal , regardless of their inactivation status[4].

Table 1: Quantitative Waste Segregation and RCRA Compliance Limits

Waste StreamRCRA ClassificationEPA Storage Time LimitFinal Disposal Route
Raw 2-Azetidinone Characteristic (Reactive/Toxic)90 Days (LQG) / 180 Days (SQG)High-Temperature Incineration
Quenched Aqueous Mixture Characteristic (D001 if solvent >24%)6 Months (Academic Subpart K)Licensed Hazardous Waste Carrier
Contaminated Sharps/PPE Solid Hazardous Waste90 Days (LQG) / 180 Days (SQG)Solid Waste Incineration

(Note: LQG = Large Quantity Generator; SQG = Small Quantity Generator[2][5].)

Disposal Workflow Visualization

BetaLactamDisposal Source 2-Azetidinone, 1-butyl-3-methylene- (Raw Chemical Waste) Solvent Dissolve in Miscible Solvent (EtOH / MeOH) Source->Solvent Hydrolysis Add 1.0 M NaOH Base-Catalyzed Ring Opening Solvent->Hydrolysis Validation FT-IR Validation (Loss of ~1750 cm⁻¹ peak) Hydrolysis->Validation Validation->Hydrolysis Peak Persists Neutralize Neutralize with 1.0 M HCl (Target pH 6.0 - 8.0) Validation->Neutralize Confirmed Cleavage RCRA RCRA Hazardous Waste Labeling & Consolidation Neutralize->RCRA Incineration High-Temperature Incineration (Licensed Carrier) RCRA->Incineration

Workflow for the chemical inactivation and RCRA-compliant disposal of reactive beta-lactam intermediates.

References

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

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